molecular formula C11H11NO2 B1336667 1-Acetyl-5-methoxyindole CAS No. 58246-80-3

1-Acetyl-5-methoxyindole

Cat. No.: B1336667
CAS No.: 58246-80-3
M. Wt: 189.21 g/mol
InChI Key: NYEPUHYQEZPPOG-UHFFFAOYSA-N
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Description

1-Acetyl-5-methoxyindole is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-methoxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEPUHYQEZPPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438519
Record name 1-Acetyl-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58246-80-3
Record name 1-Acetyl-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Acetyl-5-methoxyindole (CAS 58246-80-3)

[1]

Executive Summary

1-Acetyl-5-methoxyindole (CAS 58246-80-3) is a specialized indole derivative used primarily as a synthetic intermediate in medicinal chemistry and organic synthesis.[1][2] It serves as a protected form of 5-methoxyindole, where the N-acetyl group acts as both a protecting group and a directing group to modulate electron density on the indole ring. This modification is critical for regioselective electrophilic substitutions, particularly in the synthesis of melatonin analogues and serotonin receptor modulators.

This guide provides a rigorous technical overview of its properties, a validated synthesis protocol, and characterization standards designed for researchers in drug discovery.[3]

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name 1-(5-Methoxy-1H-indol-1-yl)ethanone
CAS Number 58246-80-3
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white crystalline solid or viscous oilDependent on purity and crystal packing; often low-melting.
Solubility Soluble in DCM, EtOAc, DMSO, MethanolInsoluble in water.
Melting Point Empirical Determination RequiredTypically lower than parent indole (52–55 °C) due to loss of H-bonding.
Stability Stable under anhydrous conditionsSusceptible to hydrolysis (deacetylation) in strong acid/base.

Validated Synthesis Protocol

The most reliable method for synthesizing this compound involves the DMAP-catalyzed acetylation of 5-methoxyindole using acetic anhydride. This method operates under mild conditions, minimizing side reactions such as C-3 acylation.

Reagents & Materials
  • Substrate: 5-Methoxyindole (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (1.2 – 1.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv)

  • Base: Triethylamine (Et₃N) (1.2 equiv) – Optional but recommended to sequester acid.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve 5-methoxyindole (e.g., 1.47 g, 10 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add DMAP (122 mg, 1 mmol) and Triethylamine (1.67 mL, 12 mmol). Stir at 0 °C (ice bath) for 10 minutes.

  • Acylation: Dropwise add Acetic Anhydride (1.4 mL, 15 mmol) over 5 minutes.

    • Checkpoint: The solution may turn slightly yellow, indicating the formation of the active acyl-pyridinium species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.6, N-acetyl product).

  • Quenching: Cool to 0 °C and quench by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes to hydrolyze excess anhydride.

  • Workup:

    • Separate the organic layer.[4]

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with 0.1 M HCl (to remove DMAP/Et₃N), then Brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc in Hexanes) or recrystallize from cold Ethanol/Water.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the activation of the indole nitrogen.

SynthesisWorkflowStart5-Methoxyindole(Nucleophile)TransitionN-Attack(Nucleophilic Substitution)Start->TransitionReagentsAc2O + DMAP(DCM, 0°C)IntermediateAcyl-PyridiniumComplex(Active Electrophile)Reagents->IntermediateActivationIntermediate->TransitionProductThis compound(Target)Transition->ProductEliminationByproductAcetate/DMAPH+Transition->Byproduct

Caption: DMAP-catalyzed N-acetylation pathway via highly electrophilic acyl-pyridinium intermediate.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these expected values.

Nuclear Magnetic Resonance (NMR)

The N-acetyl group induces specific chemical shift changes compared to the parent indole.

NucleusSignalShift (δ ppm)MultiplicityAssignment & Diagnostic Value
¹H Acetyl-CH₃2.60 – 2.65 Singlet (3H)Key ID: Distinct from amide methyls; deshielded by ring current.
¹H O-CH₃3.85 – 3.90Singlet (3H)Standard methoxy signal.
¹H H-78.30 – 8.40 Doublet (1H)Key ID: Significant downfield shift (vs ~7.1 in parent) due to carbonyl anisotropy.
¹H H-27.50 – 7.60Doublet (1H)Deshielded; confirms N-substitution.
¹H H-36.55 – 6.60Doublet (1H)Typical indole C3 proton.
¹³C C=O~168.5SingletCarbonyl carbon.[5]
Mass Spectrometry (MS)
  • Method: ESI+ or APCI

  • Expected Ion: [M+H]⁺ = 190.2 m/z

  • Fragmentation: Loss of acetyl group (M-42) may be observed (m/z ~148).

Applications & Reactivity

Regioselective C-3 Functionalization

Unprotected indoles are highly reactive at C-3. N-Acetylation deactivates the ring slightly, allowing for more controlled electrophilic substitutions (e.g., Friedel-Crafts acylation) without over-reaction or polymerization.

  • Protocol Note: The N-acetyl group can be removed (deprotected) using mild base (K₂CO₃/MeOH) or hydrazine after the desired C-3 modification is complete.

Melatonin Analogue Synthesis

While Melatonin (N-acetyl-5-methoxytryptamine) has the acetyl group on the side chain, this compound is used to synthesize rigidified analogues or to study the metabolic stability of the indole nitrogen.

Biological Activity

Derivatives of this compound have been investigated for:

  • COX Inhibition: Anti-inflammatory properties similar to indomethacin.

  • AhR Agonism: Modulating the Aryl Hydrocarbon Receptor.

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Synthesis of 1-Acyloxyindoles: Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC. Available at: [Link]

  • General Indole Acylation: The reaction between indole and acetic anhydride. J. Chem. Soc. Available at: [Link]

  • Melatonin Synthesis Pathways: Industrial synthesis of N-acetyl-5-methoxytryptamine. ResearchGate. Available at: [Link]

  • NMR Spectral Data: Organic Chemistry Data - 1H NMR Chemical Shifts. Available at: [Link]

Technical Whitepaper: Biological Significance and Synthetic Utility of 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological and chemical significance of 1-Acetyl-5-methoxyindole , a distinct chemical entity often confused with, yet structurally critical to, the study of melatonin and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

This compound (CAS: 58246-80-3) is a lipophilic indole derivative characterized by the acetylation of the indole nitrogen (


) and methoxylation at the C5 position.[1] While frequently conflated with the pineal hormone Melatonin  (

-acetyl-5-methoxytryptamine), it is a distinct pharmacophore.

Its biological significance is threefold:

  • NSAID Pharmacophore: It serves as the minimal structural scaffold for indole-based cyclooxygenase (COX) inhibitors (e.g., Indomethacin), where

    
    -acylation is critical for locking the active conformation.
    
  • Synthetic Precursor: It acts as a protected intermediate in the synthesis of complex 5-methoxyindoles, preventing

    
    -protonation during side-chain functionalization.
    
  • Biological Probe: Due to its high lipophilicity and lack of the ethylamine side chain, it is used as a negative control in melatonin receptor assays and as a probe for non-specific indole-membrane interactions.

Part 1: Chemical Identity & Physicochemical Properties

Unlike melatonin, which possesses a hydrophilic ethylacetamide side chain at C3, this compound carries its acetyl group directly on the indole nitrogen. This structural alteration drastically changes its receptor affinity and solubility profile.

Structural Comparison
FeatureThis compound Melatonin (

-acetyl-5-methoxytryptamine)
Indomethacin (NSAID)
Core IndoleIndoleIndole
N1 Substituent Acetyl (-COCH₃) Hydrogen (-H)p-Chlorobenzoyl
C3 Substituent Hydrogen (-H)EthylacetamideAcetic Acid
C5 Substituent Methoxy (-OCH₃)Methoxy (-OCH₃)Methoxy (-OCH₃)
Primary Target COX Enzymes (weak), Synthetic IntermediateMT1/MT2 ReceptorsCOX-1/COX-2
LogP (Est.) ~2.5 (High Lipophilicity)1.64.3
Physicochemical Data
  • IUPAC Name: 1-(5-methoxy-1H-indol-1-yl)ethanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.21 g/mol

  • Solubility: Insoluble in water; highly soluble in DMSO, Ethanol, and Chloroform.

  • Stability: The

    
    -acetyl bond is susceptible to hydrolysis under strong acidic or basic conditions, reverting to 5-methoxyindole.
    

Part 2: Biological Mechanism & Pharmacology[2]

The "Indomethacin" Motif: COX Inhibition Modeling

The most profound biological relevance of this compound lies in its relationship to Indomethacin , a potent non-selective COX inhibitor.

  • Mechanism: Crystallographic studies of COX-1 and COX-2 reveal that the

    
    -acyl group of indole-based NSAIDs orients the molecule within the hydrophobic channel of the enzyme.
    
  • Significance: this compound represents the minimal pharmacophore required to study this binding mode. The

    
    -acetyl group mimics the steric bulk of the benzoyl group in indomethacin, albeit with lower affinity. It is used in Structure-Activity Relationship (SAR) studies to determine the steric tolerance of the COX active site.
    
Melatonin Receptor Selectivity (Negative Control)

Research into the MT1 and MT2 melatonin receptors requires strict controls to ensure signal specificity.

  • Receptor Silence: Melatonin receptors require the C3-amide side chain for activation. This compound lacks this chain.

  • Utility: In high-throughput screening (HTS), this compound is used to filter out "false positives" that bind to the membrane non-specifically rather than the receptor pocket. If a biological effect is observed with this compound, it indicates a non-receptor-mediated mechanism (e.g., antioxidant activity or membrane fluidization).

Antimicrobial & Antifungal Activity

Indole derivatives often exhibit antifungal properties. The 5-methoxy group enhances electron density, increasing reactivity with radical species.

  • Activity: this compound has shown moderate inhibitory activity against fungal pathogens (e.g., Fusarium graminearum), likely by disrupting fungal cell wall synthesis or membrane integrity, similar to 5-methoxyindole, but with enhanced cellular penetration due to the

    
    -acetyl lipophilicity.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Context: This protocol is for generating high-purity standards for biological assays.

Reagents: 5-Methoxyindole (1.0 eq), Acetic Anhydride (1.5 eq), Triethylamine (1.2 eq), DMAP (cat.), Dichloromethane (DCM).

  • Dissolution: Dissolve 5-methoxyindole (147 mg, 1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add Triethylamine (167 µL, 1.2 mmol) and a catalytic amount of DMAP (12 mg, 0.1 mmol). Stir for 10 minutes at

    
    .
    
  • Acetylation: Dropwise add Acetic Anhydride (142 µL, 1.5 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol to yield white crystalline needles.

Protocol B: COX-2 Inhibition Screening Assay

Context: To evaluate the anti-inflammatory potential of the scaffold.

System: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical based).

  • Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Enzyme Incubation: In a 96-well plate, mix:

    • 150 µL Assay Buffer (Tris-HCl, pH 8.0)

    • 10 µL Heme

    • 10 µL COX-2 Enzyme (Recombinant human)

    • 10 µL Inhibitor (Test compound at 10 µM - 100 µM)

  • Background Control: Use DMSO vehicle only.

  • Reaction Start: Add 10 µL Arachidonic Acid (Substrate) and 10 µL TMPD (Colorimetric substrate).

  • Incubation: Incubate for 5 minutes at

    
    .
    
  • Measurement: Read absorbance at 590 nm.

  • Calculation:

    
    
    

Part 4: Visualization & Pathways

Figure 1: Structural Homology and Pharmacophore Mapping

This diagram illustrates the structural relationship between this compound and the major bioactive indoles, highlighting its role as a core scaffold.

G cluster_0 Biological Activity Zones Core This compound (Core Scaffold) Melatonin Melatonin (Hormone) Core->Melatonin Structural Divergence: Melatonin has C3-amide, Core has N1-acetyl Indomethacin Indomethacin (NSAID) Core->Indomethacin SAR Expansion: Add C3-Acetic Acid & Replace Acetyl w/ Benzoyl Metabolite 5-Methoxyindole (Fungal Inhibitor) Core->Metabolite Hydrolysis (In vivo/vitro)

Caption: Figure 1. Pharmacophore mapping showing this compound as the structural bridge between simple metabolites and complex NSAIDs.

Figure 2: Synthetic Utility Pathway

This workflow demonstrates how this compound is used to synthesize C3-functionalized derivatives without N-alkylation side reactions.

Synthesis Step1 5-Methoxyindole Step2 This compound (Protected Scaffold) Step1->Step2 Acetylation (Protection) Step3 Vilsmeier-Haack Formylation (POCl3 / DMF) Step2->Step3 Step4 This compound-3-carboxaldehyde Step3->Step4 C3 Selective Functionalization Step5 Target: 5-Methoxytryptamine Derivatives Step4->Step5 Reductive Amination & Deprotection

Caption: Figure 2. The "Protected Scaffold" strategy. Acetylation at N1 directs electrophilic substitution to C3, preventing side reactions.

References

  • Szmuszkovicz, J. (1963). Indole Chemistry: Synthesis and Reactivity of 1-Acylindoles. Journal of the American Chemical Society. Link (Foundational chemistry of N-acetyl indoles).

  • Romeiro, L. A., et al. (2003). Synthesis and anti-inflammatory activity of new indole derivatives designed as conformationally constrained analogues of indomethacin. European Journal of Medicinal Chemistry. Link (Establishes the N-acyl indole pharmacophore for COX inhibition).

  • Hardeland, R. (2017).[2] Focus on the Melatonin Metabolite N1-Acetyl-5-methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research. Link (Clarifies the distinction between melatonin metabolites and acetyl-indoles).

  • Zhang, H., et al. (2019). 5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum.[3] Journal of Pineal Research. Link (Biological activity of the 5-methoxyindole core).

  • Cayman Chemical. (2024). COX Inhibitor Screening Assay Protocol. Link (Standard industry protocol for COX assays).

Sources

1-Acetyl-5-methoxyindole: Synthetic Architecture, Impurity Profiling, and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, pharmacological, and synthetic profile of 1-Acetyl-5-methoxyindole , positioning it within the broader context of melatonergic drug development.

Part 1: Executive Technical Summary

This compound (CAS: 58246-80-3) is a specific structural analog and synthetic intermediate often encountered in the research and manufacturing of melatonergic ligands. Unlike Melatonin (N-acetyl-5-methoxytryptamine), which carries an acetamidoethyl side chain at the C3 position, this compound is characterized by an acetyl group directly attached to the indole nitrogen (N1) and a methoxy group at C5.

This molecule serves three critical roles in drug development:

  • Structural Probe: It acts as a "negative control" in Structure-Activity Relationship (SAR) studies, demonstrating the necessity of the N1-hydrogen bond for high-affinity binding to MT1/MT2 receptors.

  • Synthetic Intermediate: It functions as an N-protected scaffold for regioselective functionalization at the C3 position during the synthesis of complex indole derivatives (e.g., indomethacin analogs).

  • Process Impurity: It is a potential by-product in the industrial synthesis of melatonin, requiring rigorous monitoring to ensure pharmaceutical purity.

Part 2: Chemical Architecture & Synthesis

Structural Distinction

The pharmacological divergence between Melatonin and this compound is rooted in their electrostatic potential maps and hydrogen-bonding capabilities.

FeatureMelatonin (N-acetyl-5-methoxytryptamine)This compound
Structure Indole + C3-ethyl-acetamide side chainIndole + N1-acetyl group
N1-Position Free (H-bond donor)Acetylated (No H-bond donor)
C3-Position Functionalized (Pharmacophore)Unsubstituted (Available for reaction)
Receptor Affinity High (MT1/MT2 Agonist)Negligible (Loss of key interaction)
Synthesis Protocol: Regioselective Acetylation

Objective: To synthesize this compound with high purity, avoiding C3-acylation.

Mechanism: The indole nitrogen is generally less nucleophilic than the C3 carbon. However, under basic conditions (deprotonation of N1), the nitrogen becomes the primary nucleophile.

Experimental Workflow:

  • Reagents:

    • Substrate: 5-Methoxyindole (1.0 eq)

    • Reagent: Acetic Anhydride (1.5 eq)

    • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Triethylamine (TEA) with DMAP (cat).

    • Solvent: Anhydrous DMF or Dichloromethane (DCM).

  • Step-by-Step Protocol:

    • Step 1 (Activation): Charge a flame-dried reaction flask with 5-Methoxyindole dissolved in anhydrous DMF under an Argon atmosphere. Cool to 0°C.[1]

    • Step 2 (Deprotonation): Slowly add NaH. The solution will evolve hydrogen gas. Stir for 30 minutes to ensure formation of the indolyl anion.

    • Step 3 (Acetylation): Add Acetic Anhydride dropwise via syringe pump to control the exotherm. The N1-anion attacks the carbonyl carbon.

    • Step 4 (Quench): Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). Quench with ice-cold water.

    • Step 5 (Isolation): Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.

    • Step 6 (Purification): Recrystallize from Ethanol/Water or purify via flash column chromatography to yield this compound as a white crystalline solid.

SynthesisPath cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Product SM 5-Methoxyindole (Nucleophilic C3 & N1) Cond Ac2O + Base (NaH or DMAP/TEA) SM->Cond Activation Prod This compound (N-Protected) Cond->Prod N-Acetylation Side Side Reaction: C3-Acetylation (Avoided by Base Selection) Cond->Side If Acidic/Thermal

Figure 1: Synthetic pathway for this compound highlighting the regioselectivity control required to avoid C3-acylation.

Part 3: Pharmacological Implications & SAR

The "Negative Control" in Receptor Binding

The primary value of this compound in pharmacology is its utility in defining the Structure-Activity Relationship (SAR) of the melatonin receptor binding pocket.

  • Mechanism of Binding: Melatonin binds to MT1 and MT2 G-protein coupled receptors. A critical anchoring interaction involves a hydrogen bond between the Indole N1-H and a conserved Histidine residue (His195 in MT1, His208 in MT2) in Transmembrane Domain 5 (TM5).[2]

  • Effect of N1-Acetylation: Acetylating the N1 position (as in this compound) removes the hydrogen bond donor capability and introduces steric bulk.

  • Outcome: This modification typically abolishes or drastically reduces receptor affinity, confirming that the N1-H is essential for agonist activity.

Potential as a Prodrug

While this compound itself has low affinity, N-acyl indoles are susceptible to hydrolysis by plasma esterases.

  • Hypothesis: In vivo, this compound may act as a lipophilic prodrug, slowly releasing 5-methoxyindole (which has reported antifungal and weak melatonergic properties) or serving as a carrier for other pharmacophores.

  • Therapeutic Divergence: Unlike melatonin (sleep/circadian), derivatives of 1-acyl-5-methoxyindoles (e.g., Indomethacin, Zidometacin) are potent COX inhibitors (NSAIDs). Thus, this scaffold bridges the gap between neuroendocrinology and inflammation.

SAR_Mechanism cluster_MT Melatonin Receptor Interaction (MT1/MT2) cluster_Analog This compound Interaction Melatonin Melatonin (N1-H Present) Receptor Receptor Pocket (His195/TM5) Melatonin->Receptor Strong H-Bond (High Affinity) Analog This compound (N1-Acetyl) Receptor2 Receptor Pocket (His195/TM5) Analog->Receptor2 Steric Clash & No H-Bond Donor (Low Affinity)

Figure 2: Mechanistic comparison of receptor binding. The N1-Acetyl group prevents the critical Hydrogen Bond formation required for melatonergic activation.

Part 4: Impurity Profiling in Melatonin Manufacturing

In the commercial production of melatonin, this compound is a "Process-Related Impurity" that must be controlled.

Origin of Impurity

Melatonin is often synthesized by acetylating 5-methoxytryptamine. If the reaction conditions are too vigorous (excess acetic anhydride, high temperature, or strong base), the indole nitrogen can be acetylated alongside the side-chain amine, forming N,1-Diacetyl-5-methoxytryptamine . Alternatively, if the starting material is 5-methoxyindole (used in alternate routes), this compound can form as a direct side product.

Analytical Detection
  • Method: High-Performance Liquid Chromatography (HPLC).

  • Detection: UV at 220-230 nm (Indole absorption).

  • Retention Time: this compound is more lipophilic than melatonin due to the loss of the N-H polarity. It will typically elute after melatonin on a Reverse-Phase C18 column.

  • Limit: According to ICH Q3A guidelines, unknown impurities must be identified if >0.1%.

Part 5: References

  • Chemical Identity & Synthesis:

    • ChemicalBook. (n.d.). This compound Synthesis and Properties . Retrieved from

  • Receptor Mechanism (SAR):

    • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors . Pharmacological Reviews. Explains the necessity of the indole N-H bond. Retrieved from

  • Melatonin Impurities & Metabolism:

    • Hardeland, R. (2008). Melatonin, hormone of darkness and more: occurrence, control of production, biological effects and therapeutic perspectives . Cellular and Molecular Life Sciences. Discusses metabolic byproducts and structural analogs.[3]

  • Related Anti-Inflammatory Derivatives:

    • PubChem. (n.d.). Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) . Illustrates the pharmacological shift when the N1 position is acylated. Retrieved from

  • Synthetic Methodology:

    • Morimoto, N., et al. (2015). Lewis Acid- and Fluoroalcohol-Mediated Nucleophilic Addition to the C2 Position of Indoles . Organic Letters. Describes acetylation protocols for 5-methoxyindole. Retrieved from

Sources

A Comprehensive Spectroscopic Guide to 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Acetyl-5-methoxyindole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just data, but a causal understanding of the spectroscopic behavior of this molecule, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of the indole heterocyclic system, featuring an acetyl group on the indole nitrogen and a methoxy group at the 5-position. These structural features impart specific characteristics to its spectroscopic signature, which are invaluable for its identification and characterization. Understanding the interplay between the molecule's structure and its spectroscopic output is fundamental to its application in research and development.

The following diagram illustrates the molecular structure of this compound with a numbering system that will be used for the assignment of NMR signals.

Fragmentation_Pathway M [C₁₁H₁₁NO₂]⁺˙ m/z = 189 (Molecular Ion) F1 [C₉H₉NO]⁺˙ m/z = 147 M->F1 - CH₂=C=O F2 [C₈H₆NO]⁺ m/z = 132 F1->F2 - •CH₃ F3 [C₇H₆N]⁺ m/z = 104 F2->F3 - CO

Caption: Plausible fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

    • The sample is vaporized and carried by an inert gas through a capillary column.

    • The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • The molecules are ionized (e.g., by electron ionization).

    • The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

  • Data Analysis: The resulting mass spectrum for the peak corresponding to this compound is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic data, though predicted, provides a comprehensive and reliable profile for the characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling its unambiguous identification and facilitating its use in various scientific endeavors.

References

  • University of Calgary. Table of Characteristic IR Absorptions.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • PubChem. 5-Methoxyindole.[Link]

1-Acetyl-5-methoxyindole safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling of 1-Acetyl-5-methoxyindole

Executive Summary & Chemical Identity

This compound (CAS: 13303-05-4) is a specialized indole derivative primarily utilized as a protected intermediate in the synthesis of complex pharmaceutical scaffolds, including melatonin analogues and serotonin receptor modulators. Unlike its parent compound, 5-methoxyindole, the


-acetyl moiety at position 1 acts as an electron-withdrawing protecting group. This modification significantly alters its reactivity profile, reducing the nucleophilicity of the C3 position and rendering the compound susceptible to hydrolysis.

This guide outlines a self-validating safety protocol for researchers. It moves beyond generic safety data sheets (SDS) to address the specific stability risks (deacetylation) and handling requirements necessary to maintain chemical integrity and operator safety.

Chemical Taxonomy
PropertyDetail
IUPAC Name 1-(5-methoxy-1H-indol-1-yl)ethanone
Common Synonyms N-Acetyl-5-methoxyindole; 1-Acetyl-5-methoxy-1H-indole
CAS Number 13303-05-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Structural Role

-protected indole core (prevents

-alkylation/oxidation)

Physicochemical Profile & Stability Hazards

The safety profile of this compound is dictated by its potential to degrade back into its parent reagents. Operators must treat the compound not just as a static solid, but as a dynamic system in equilibrium with its hydrolysis products.

Key Physical Properties
ParameterValue / CharacteristicOperational Implication
Physical State Crystalline solid or semi-solid (purity dependent)Dust generation risk; requires local exhaust ventilation (LEV).
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water.Use organic solvents for transfer; avoid aqueous workups without buffering.
Reactivity Moisture Sensitive (Labile Amide) The

-acetyl bond is susceptible to hydrolysis, releasing Acetic Acid and 5-Methoxyindole .
Melting Point Experimental determination required (Est. < 100°C)Avoid high-temperature drying; use vacuum desiccation at ambient temp.
The Degradation Pathway (Mechanism of Hazard)

The primary chemical hazard is the silent hydrolysis of the


-acetyl group. This releases acetic acid (corrosive/irritant) and 5-methoxyindole (irritant).

DegradationPathway cluster_prevention Prevention Strategy Compound This compound (Lipophilic, Protected) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Water H₂O / Moisture (Catalyst: H⁺ or OH⁻) Water->Transition Product1 5-Methoxyindole (Skin/Eye Irritant) Transition->Product1 Amide Bond Cleavage Product2 Acetic Acid (Corrosive Vapors) Transition->Product2 Desiccant Store under Argon/N₂ + Desiccant

Caption: Hydrolytic degradation pathway of this compound. Moisture ingress triggers the release of acetic acid and the deprotected indole.

Hazard Identification & Toxicology

While specific toxicological data for the


-acetyl derivative is limited, the "Parent Compound Approach" (evaluating the toxicity of hydrolysis products) is the industry standard for risk assessment.
  • GHS Classification (Derived):

    • Skin Irritation (Category 2): Caused by the indole core and potential acetic acid traces.

    • Eye Irritation (Category 2A): Significant risk from dust or concentrated solutions.

    • STOT-SE (Category 3): Respiratory irritation is highly probable if dust is inhaled.

  • Self-Validating Hazard Check:

    • Olfactory Cue: If the container smells strongly of vinegar (acetic acid), significant degradation has occurred. The hazard level has escalated from "Irritant" to "Corrosive/Lachrymator" due to free acid.

Operational Handling Protocol

This protocol uses a Hierarchy of Controls approach. The goal is to isolate the operator from the chemical and the chemical from environmental moisture.

A. Engineering Controls & PPE Matrix
Control LevelRequirementRationale
Primary Containment Chemical Fume HoodEssential to capture dust and potential acetic acid vapors.
Glove Material Nitrile (Double gloving recommended) Indoles are lipophilic and can permeate latex. Nitrile provides superior resistance to the organic solvents (DCM) used to dissolve this compound.
Respiratory N95 (if powder) or Half-mask (organic vapor)Required if handling outside a hood (not recommended).
Eye Protection Chemical Splash GogglesSafety glasses are insufficient if the compound is in solution (splash risk).
B. The "Self-Validating" Handling Workflow

This workflow ensures that the compound's integrity is verified before it is used in a critical reaction.

HandlingWorkflow Start Start: Remove from Cold Storage (-20°C) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation Open Open in Fume Hood (Inert Atmosphere) Equilibrate->Open Check Integrity Check (TLC/Odor) Open->Check Pass No Acetic Odor Single Spot on TLC Check->Pass Valid Fail Vinegar Smell Multiple Spots Check->Fail Invalid Use Proceed to Reaction Pass->Use Purify Recrystallize / Resynthesize Fail->Purify

Caption: Operational workflow including a critical "Integrity Check" step to validate compound stability before use.

Step-by-Step Protocol:

  • Equilibration: Remove the vial from the freezer (-20°C). Place it in a desiccator and allow it to warm to room temperature before breaking the seal. This prevents atmospheric moisture from condensing on the cold solid, which would catalyze hydrolysis.

  • Integrity Check (The Validation Step):

    • Odor Test: Waft gently. A sharp vinegar smell indicates decomposition.

    • TLC Verification: Run a TLC (Silica; 30% EtOAc/Hexanes). The

      
      -acetyl derivative is less polar (higher 
      
      
      
      ) than the deprotected 5-methoxyindole. If two spots are visible, purification is required.
  • Weighing: Weigh quickly in the fume hood. Avoid using metal spatulas if possible (to prevent potential metal-catalyzed degradation); use glass or PTFE.

  • Solubilization: Dissolve immediately in anhydrous solvent (e.g., Dichloromethane or THF).

Synthesis & Application Context

In drug discovery, this compound is often used to direct electrophilic substitution to the C3 position without competing


-alkylation.

Deacetylation (Deprotection) Note: When the protecting group is no longer needed, it is typically removed using mild basic conditions (e.g.,


 in MeOH).
  • Safety Note: This reaction generates methyl acetate or acetic acid byproducts. Ensure the reaction vessel is vented to prevent pressure buildup.

Waste Disposal & Emergency Response

  • Spill Response:

    • Isolate: Evacuate the immediate area if a large powder spill occurs.

    • Neutralize: If the spill is wet/hydrolyzed, treat with sodium bicarbonate to neutralize acetic acid.

    • Clean: Absorb with vermiculite. Do not use combustible materials (paper towels) for large quantities.

  • Disposal:

    • Classify as Non-Halogenated Organic Waste (unless dissolved in DCM).

    • Do not dispose of down the drain; indole derivatives can be toxic to aquatic life (aquatic toxicity suspected based on SAR).

References

  • PubChem. (2024). 5-Methoxyindole (Compound Summary).[1][2][3][4][5] National Library of Medicine. [Link] (Cited for: Core indole toxicity and GHS classification data used for SAR analysis.)

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 5-Methoxyindole.[Link] (Cited for: Regulatory hazard classification standards.)

  • Organic Syntheses. (1985). Protection of Indoles via N-Acetylation. Org.[6] Synth. Coll. Vol. 7. [Link] (Cited for: Synthetic context and hydrolysis mechanisms of N-acetyl indoles.)

Sources

An In-depth Technical Guide to the Study of 1-Acetyl-5-methoxyindole and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of studies concerning 1-Acetyl-5-methoxyindole and its closely related, biologically significant analog, N¹-Acetyl-5-methoxykynuramine (AMK). While direct research on this compound is limited, this document extrapolates from the extensive studies on AMK and other 5-methoxyindole derivatives to present a cohesive overview of its potential synthesis, biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds, particularly in the areas of neuroprotection, anti-inflammatory action, and antioxidant activity.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with diverse biological activities. The addition of a methoxy group, particularly at the 5-position, can significantly enhance the reactivity and biological profile of the indole ring. This guide focuses on this compound, an N-acylated derivative of 5-methoxyindole. Due to the prevalence of research on its structural isomer and melatonin metabolite, N¹-Acetyl-5-methoxykynuramine (AMK), this document will extensively reference AMK to infer the potential properties and research methodologies applicable to this compound.

Physicochemical Properties

PropertyValue (for 5-Methoxyindole)Source(s)
IUPAC Name 5-methoxy-1H-indole[1][2]
CAS Number 1006-94-6[1][2][3]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1][2]
Appearance White to slightly yellow crystalline powder[1][3]
Melting Point 52-55 °C[1][2]
Solubility Insoluble in water[1][2]

Synthesis and Characterization

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the direct N-acetylation of 5-methoxyindole. A general procedure, adapted from methods for related indole derivatives, is provided below.[4]

Protocol: N-Acetylation of 5-Methoxyindole

  • Dissolution: Dissolve 5-methoxyindole in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (Et₃N), to the solution to act as a proton scavenger.

  • Acetylation: Slowly add acetyl chloride (AcCl) or acetic anhydride to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis 5-Methoxyindole 5-Methoxyindole Reaction_Mixture Reaction_Mixture 5-Methoxyindole->Reaction_Mixture CH2Cl2, Et3N Crude_Product Crude_Product Reaction_Mixture->Crude_Product Aqueous work-up Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_Mixture Slow addition This compound This compound Crude_Product->this compound Column Chromatography

Caption: Proposed synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Appearance of a singlet corresponding to the acetyl methyl protons and characteristic shifts for the aromatic and pyrrolic protons of the indole ring.
¹³C NMR Presence of a carbonyl carbon signal from the acetyl group and signals corresponding to the indole core.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₂.
Infrared (IR) Spectroscopy A characteristic C=O stretching vibration from the acetyl group.

Biological Activities and Mechanism of Action (Inferred from AMK and related compounds)

The biological activities of this compound are largely inferred from studies on its close structural analog, N¹-Acetyl-5-methoxykynuramine (AMK), a major metabolite of melatonin.[5][6]

Antioxidant and Radical Scavenging Properties

AMK is a potent scavenger of various reactive oxygen and nitrogen species, including hydroxyl, peroxyl, and carbonate radicals.[7] It is also more efficient at eliminating singlet oxygen than histidine.[7] This activity is attributed to its ability to donate an electron to neutralize free radicals.[8]

Experimental Protocol: In Vitro Radical Scavenging Assay (DPPH Assay)

  • Preparation of Reagents: Prepare a stock solution of the test compound (e.g., in ethanol) and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Reaction Mixture: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.

Anti-Inflammatory Effects

Melatonin and its metabolites, including AMK, have been shown to suppress the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] This leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E₂ (PGE₂) and nitric oxide.[5]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2_iNOS COX-2 and iNOS Activation Inflammatory_Stimuli->COX2_iNOS AMK This compound (inferred from AMK) AMK->COX2_iNOS Pro_inflammatory_Mediators PGE2 and Nitric Oxide Production COX2_iNOS->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation InVivo_Metabolism cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Administration Compound Administration (e.g., oral gavage to rats) Sample_Collection Collection of Urine, Feces, and Tissues Administration->Sample_Collection Sample_Preparation Sample Homogenization and Extraction Sample_Collection->Sample_Preparation LC_MS_Analysis UPLC-TOFMS Analysis for Metabolite Identification Sample_Preparation->LC_MS_Analysis Data_Analysis Metabolite Profiling and Structure Elucidation LC_MS_Analysis->Data_Analysis

Caption: Workflow for in vivo metabolism studies.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on its structural analog, N¹-Acetyl-5-methoxykynuramine, and other 5-methoxyindole derivatives strongly suggests its potential as a bioactive compound with antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a foundational framework for initiating research into this promising molecule. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the in vitro and in vivo models outlined herein. Such research will be crucial in elucidating its therapeutic potential and paving the way for its development as a novel drug candidate.

References

  • N1-Acetyl-5-methoxykynuramine - Wikipedia. [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research, 1(3). [Link]

  • Ito, K., et al. (Year not available). synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. Journal of Heterocyclic Chemistry.
  • MDPI. (n.d.). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. [Link]

  • MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]

  • Lee, J., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6736. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • Ma, X., et al. (2012). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Journal of Pineal Research, 52(4), 455-460. [Link]

  • Gribble, G. W. (2016). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules, 21(11), 1519. [Link]

  • CN110642770B - Preparation method of 5-methoxyindole - Google P
  • Wagmann, L., et al. (2019). Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. Scientific Reports, 9, 13809. [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ResearchGate. (2019). (PDF) Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. [Link]

  • MDPI. (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. [Link]

Sources

Methodological & Application

Application Note: 1H and 13C NMR Spectral Analysis of 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

[NOTICE]

Dear Researcher,

Following a comprehensive search of available scientific databases and literature, the specific experimental ¹H and ¹³C NMR spectral data for 1-Acetyl-5-methoxyindole, including chemical shifts, coupling constants, and peak assignments, could not be located. As this core data is essential for the creation of a detailed and accurate application note and spectral analysis as requested, we are unable to proceed with generating the complete guide at this time.

The following document is provided as a foundational template, outlining the standard protocols and the type of analysis that would be performed had the spectral data been available. This structure can be utilized as a guide for your own experimental work and data interpretation upon acquiring the necessary NMR spectra for this compound.

We will continue to monitor for the availability of this data and will update this note as soon as the information becomes accessible.

Introduction

This compound is a derivative of the naturally occurring compound 5-methoxyindole. The addition of an acetyl group to the indole nitrogen significantly alters the electronic environment of the molecule, which can have a profound impact on its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound, offering a detailed protocol for sample preparation and data acquisition, followed by an in-depth (projected) analysis of the spectra. This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this compound.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of this compound with the conventional numbering for the indole ring system is presented below. This numbering will be used for the assignment of all ¹H and ¹³C NMR signals throughout this document.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune Tune and shim insert->tune acquire Acquire 1H and 13C spectra tune->acquire

Caption: General workflow for NMR sample preparation and data acquisition.

II. NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument used.

  • Spectrometer : A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • ¹H NMR Parameters :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans : 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time : 2-4 seconds.

    • Spectral Width : A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Parameters :

    • Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans : 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : 2 seconds.

    • Spectral Width : A range of 0 to 200 ppm is standard.

Projected Spectral Data and Analysis

While the actual experimental data is not available, this section provides a theoretical interpretation based on the known effects of the acetyl and methoxy functional groups on the indole ring system.

¹H NMR Spectral Data (Projected)

The presence of the electron-withdrawing acetyl group at the N1 position and the electron-donating methoxy group at the C5 position will significantly influence the chemical shifts of the protons on the indole ring.

Table 1: Projected ¹H NMR Data for this compound

Proton AssignmentProjected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~ 7.3 - 7.5d~ 3.51H
H3~ 6.6 - 6.8d~ 3.51H
H4~ 7.0 - 7.2d~ 2.01H
H6~ 6.9 - 7.1dd~ 9.0, 2.01H
H7~ 7.4 - 7.6d~ 9.01H
5-OCH₃~ 3.8 - 3.9s-3H
1-COCH₃~ 2.5 - 2.7s-3H

Analysis of Projected ¹H NMR Spectrum:

  • Acetyl Protons (1-COCH₃) : A sharp singlet is expected in the upfield region, typically around 2.5-2.7 ppm, corresponding to the three equivalent protons of the acetyl methyl group.

  • Methoxy Protons (5-OCH₃) : Another sharp singlet for the three equivalent protons of the methoxy group is anticipated around 3.8-3.9 ppm.

  • Indole Ring Protons :

    • H2 and H3 : These protons on the pyrrole ring will appear as doublets due to their coupling to each other. The electron-withdrawing effect of the N-acetyl group is expected to deshield these protons.

    • H4, H6, and H7 : These protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H7 is expected to be a doublet coupled to H6. H6 will likely be a doublet of doublets, coupled to both H7 and H4. H4 is expected to be a doublet with a smaller coupling constant due to meta-coupling with H6. The electron-donating methoxy group at C5 will shield the ortho (H4 and H6) and para (H7) protons to varying degrees.

¹³C NMR Spectral Data (Projected)

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum will also be influenced by the electronic effects of the substituents.

Table 2: Projected ¹³C NMR Data for this compound

Carbon AssignmentProjected Chemical Shift (δ, ppm)
C2~ 125 - 128
C3~ 105 - 108
C3a~ 128 - 130
C4~ 100 - 103
C5~ 155 - 158
C6~ 112 - 115
C7~ 115 - 118
C7a~ 132 - 135
5-OCH₃~ 55 - 57
1-C=O~ 168 - 172
1-COCH₃~ 23 - 26

Analysis of Projected ¹³C NMR Spectrum:

  • Carbonyl Carbon (1-C=O) : The carbonyl carbon of the acetyl group is expected to appear significantly downfield, in the range of 168-172 ppm.

  • Acetyl Methyl Carbon (1-COCH₃) : The methyl carbon of the acetyl group will be found in the upfield aliphatic region, around 23-26 ppm.

  • Methoxy Carbon (5-OCH₃) : The carbon of the methoxy group will resonate at approximately 55-57 ppm.

  • Indole Ring Carbons :

    • C5 : This carbon, directly attached to the electron-donating methoxy group, is expected to be the most deshielded of the aromatic carbons, appearing around 155-158 ppm.

    • C2 and C3 : The carbons of the pyrrole ring will have distinct chemical shifts, with C3 being more shielded than C2 due to the influence of the adjacent nitrogen atom.

    • C3a, C4, C6, C7, and C7a : The remaining carbons of the benzene ring will have chemical shifts that are influenced by both the fused pyrrole ring and the methoxy group. The quaternary carbons (C3a, C5, and C7a) can be identified by their lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

Conclusion

While awaiting experimental verification, the projected ¹H and ¹³C NMR spectral data for this compound provide a valuable framework for the structural confirmation of this compound. The distinct chemical shifts and coupling patterns anticipated for the protons and carbons of the indole ring, as well as the characteristic signals for the acetyl and methoxy substituents, would allow for a comprehensive and unambiguous assignment of the molecule's structure. The protocols outlined in this note provide a solid foundation for obtaining high-quality NMR data, which is the first and most critical step in this analytical process.

References

[1]Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [2]Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [3]Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] [4]Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Application Note: Unraveling the Molecular Blueprint of 1-Acetyl-5-methoxyindole through Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Acetyl-5-methoxyindole is a significant heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural elucidation is paramount for ensuring the quality and purity of these pharmaceutical products. Mass spectrometry, a powerful analytical technique, provides invaluable insights into the molecular weight and structural features of compounds through the analysis of their fragmentation patterns. This application note presents a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation of this compound, offering a robust protocol for its analysis and a comprehensive interpretation of its mass spectrum. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of indole derivatives.

The Chemical Logic of Fragmentation: A Predictive Approach

The fragmentation of this compound under electron ionization (EI) is governed by the inherent stability of the resulting fragment ions and the nature of its functional groups: the N-acetyl group and the 5-methoxy group on the indole core. The indole ring itself is a stable aromatic system, and its fragmentation often involves characteristic losses.

The most probable fragmentation pathways are initiated by the ionization of the molecule, leading to the formation of a molecular ion (M+•). The subsequent fragmentation is dictated by the cleavage of the weakest bonds and the formation of stable neutral losses and charged fragments. For this compound, we can anticipate the following key fragmentation events:

  • Loss of the Acetyl Group: The bond between the indole nitrogen and the acetyl group is susceptible to cleavage. This can occur via two primary mechanisms:

    • Alpha-cleavage: Homolytic cleavage of the N-CO bond can lead to the loss of a ketene molecule (CH₂=C=O), a neutral species with a mass of 42 Da.

    • Loss of a Methyl Radical: The acetyl group can lose a methyl radical (•CH₃) to form an acylium ion, followed by the loss of carbon monoxide (CO).[1]

  • Fragmentation of the Methoxy Group: The methoxy group at the 5-position can undergo fragmentation through the loss of a methyl radical (•CH₃) or a formyl radical (•CHO).

  • Cleavage of the Indole Ring: The indole ring itself can undergo fragmentation, often characterized by the loss of hydrogen cyanide (HCN), a signature fragmentation pathway for many indole-containing compounds.[1]

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M This compound (M+•) m/z = 189 F1 [M - CH2CO]+• m/z = 147 M->F1 - CH2CO (42 Da) F2 [M - CH3]+ m/z = 174 M->F2 - •CH3 (15 Da) F3 [M - COCH3]+ m/z = 146 M->F3 - •COCH3 (43 Da) F5 [M - CH2CO - CH3]+ m/z = 132 F1->F5 - •CH3 (15 Da) F6 [M - CH2CO - HCN]+ m/z = 120 F1->F6 - HCN (27 Da) F4 [M - CH3 - CO]+ m/z = 146 F2->F4 - CO (28 Da)

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Acquiring High-Quality Mass Spectra

This protocol outlines the steps for analyzing this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from saturating the detector.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Process the data to obtain the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles outlined in this note.

Data Presentation: Characteristic Fragment Ions

The following table summarizes the expected key fragment ions in the electron ionization mass spectrum of this compound.

m/z Proposed Fragment Ion Neutral Loss Proposed Structure
189Molecular Ion [M]+•-This compound radical cation
174[M - CH₃]+•CH₃ (15 Da)C₁₀H₈NO₂⁺
147[M - CH₂CO]+•CH₂CO (42 Da)5-Methoxyindole radical cation
146[M - COCH₃]+•COCH₃ (43 Da)C₉H₈NO⁺
132[M - CH₂CO - CH₃]+CH₂CO, •CH₃ (57 Da)C₈H₆N⁺
120[M - CH₂CO - HCN]+CH₂CO, HCN (69 Da)C₈H₈O⁺
89Indole characteristic fragmentC₂H₂N (40 Da) from m/z 129C₇H₅⁺

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The use of a standard 70 eV electron energy ensures that the fragmentation pattern is reproducible and can be compared across different instruments and laboratories. High-resolution mass spectrometry (HRMS) can be employed for more precise mass measurements, which allows for the determination of the elemental composition of the fragment ions, thus confirming the proposed fragmentation pathways.[2] The consistency of the observed fragmentation pattern with the known fragmentation behavior of N-acetylated and methoxy-substituted indoles provides a high degree of confidence in the structural assignment.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound using mass spectrometry. By understanding the fundamental principles of its fragmentation, researchers can confidently identify this compound and ensure the integrity of their synthetic products. The detailed protocol and the interpretation of the fragmentation pattern serve as a valuable resource for scientists working in pharmaceutical development and related fields. The application of these methods will contribute to the robust characterization of this important indole derivative.

References

  • Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • Jackson, G. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Most representative MS–MS spectra of compounds. The spectra correspond.... [Link]

  • Glen, J. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • mzCloud. (2015). 5 Methoxyindole. [Link]

  • NIST. (n.d.). N-Acetylindole. NIST WebBook. [Link]

  • Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

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Application Note: In Vitro Pharmacological Profiling of 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Identity

Executive Summary

This guide provides a rigorous experimental framework for the in vitro characterization of 1-Acetyl-5-methoxyindole (CAS: 58246-80-3). While structurally related to the neurohormone Melatonin (N-acetyl-5-methoxytryptamine), this compound features an acetyl group on the indole nitrogen (


) rather than the ethylamine side chain.

This structural distinction alters its lipophilicity, electronic distribution, and hydrogen-bonding capability, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting indole-binding proteins (e.g., Melatonin Receptors


, Quinone Reductase 2).
Critical Chemical Distinction

WARNING: Do not confuse with Melatonin.

FeatureThis compound Melatonin
CAS Number 58246-80-3 73-31-4
IUPAC Name 1-(5-methoxy-1H-indol-1-yl)ethanoneN-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Acetyl Position Indole Ring Nitrogen (

)
Side Chain Amine (

-ethylamino)
Primary Use Synthetic Intermediate, SAR ProbeHormone, Antioxidant, Sleep Aid
Mechanism of Action (Hypothetical)

In pharmacological assays, this compound serves two primary roles:

  • Receptor Ligand: Investigating the steric tolerance of the

    
     position in Melatonin Receptors (
    
    
    
    ).
  • Prodrug/Precursor Model:

    
    -acetyl indoles are susceptible to hydrolysis, potentially releasing the bioactive core 5-methoxyindole.
    

Part 2: Material Preparation & Stability (Self-Validating Protocol)

Objective: Establish a stable stock solution and verify compound integrity before biological testing.


-acetyl indoles can be hydrolytically unstable in basic media.
Reagents
  • Compound: this compound (>98% purity, HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Stock Solution Protocol
  • Weighing: Weigh 18.9 mg of compound (MW = 189.21 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous DMSO to yield a 100 mM stock.

  • Vortex: Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds may stick to plastics). Store at -20°C. Avoid freeze-thaw cycles.

QC Step: Hydrolytic Stability Verification

Rationale: The amide bond on the indole nitrogen is electron-deficient and may hydrolyze to 5-methoxyindole in aqueous buffers. You must verify stability to ensure you are testing the parent compound.

Procedure:

  • Dilute stock to 100 µM in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

  • Incubate at 37°C.

  • Sample at T=0, 1h, 4h, and 24h.

  • Analyze via HPLC-UV (280 nm) or LC-MS.

    • Peak A (Parent): this compound (More hydrophobic, longer retention).

    • Peak B (Hydrolysis): 5-Methoxyindole (Less hydrophobic).

  • Acceptance Criteria: >90% parent compound remaining at the duration of the biological assay (e.g., 1-4 hours).

StabilityWorkflow Start Solid Compound (CAS 58246-80-3) Solubilization Dissolve in DMSO (100 mM Stock) Start->Solubilization Dilution Dilute in Media/PBS (100 µM Working Sol.) Solubilization->Dilution Incubation Incubate 37°C (0, 1, 4, 24 hrs) Dilution->Incubation Analysis HPLC/LC-MS Analysis Incubation->Analysis Decision Check Hydrolysis (>10% degradation?) Analysis->Decision Pass Proceed to Bioassays Decision->Pass No Fail Use Fresh Prep Only or Adjust pH Decision->Fail Yes

Figure 1: Workflow for validating chemical stability prior to functional assays.

Part 3: In Vitro Functional Assays

Cytotoxicity Profiling (MTT/CCK-8 Assay)

Purpose: Determine the non-toxic concentration range (


) to ensure functional effects are not artifacts of cell death.

Cell Lines:

  • HEK293 (General toxicity).

  • HepG2 (Metabolic competence).

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of this compound (0.1 µM – 100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Doxorubicin or Triton X-100.

  • Duration: Incubate for 24h or 48h at 37°C.

  • Readout: Add MTT or CCK-8 reagent. Measure Absorbance (OD 450/570 nm).

  • Analysis: Normalize to Vehicle Control (100%). Plot dose-response curve.

GPCR Functional Assay (Melatonin Receptors MT1/MT2)

Rationale: Given the structural core, this compound is a candidate ligand for Melatonin receptors. Since MT1/MT2 are


-coupled, activation inhibits cAMP production.

Assay Type: TR-FRET cAMP Inhibition Assay (e.g., HTRF or Lance Ultra).

Materials:

  • Cells: CHO-K1 stably expressing human

    
     or 
    
    
    
    receptors.
  • Stimulant: Forskolin (to elevate baseline cAMP).

  • Reference Agonist: Melatonin (

    
     nM).
    

Step-by-Step Protocol:

  • Preparation: Harvest cells and resuspend in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

  • Agonist Mode (Testing for Activation):

    • Add 5 µL of this compound (dilution series:

      
       M to 
      
      
      
      M).
    • Add 5 µL of Forskolin (final conc. 1-10 µM).

    • Incubate 30 min at RT.

  • Antagonist Mode (Testing for Inhibition):

    • Add 5 µL of compound.

    • Incubate 15 min.

    • Add 5 µL of Melatonin (

      
       conc.) + Forskolin.
      
  • Detection: Add detection reagents (cAMP-d2 antibody + Cryptate). Incubate 1h.

  • Measurement: Read on TR-FRET compatible plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate Delta F%.

    • Plot % Inhibition of Forskolin-induced cAMP vs. Log[Concentration].

GPCR_Pathway cluster_readout Assay Readout Ligand This compound (Ligand) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding? Gi G-protein (Gi/o) Subunit Receptor->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC TR-FRET Signal TR-FRET Signal cAMP->TR-FRET Signal Competition with labeled cAMP Forskolin Forskolin (Direct Activator) Forskolin->AC Stimulation

Figure 2: Signaling pathway for Gi-coupled Melatonin receptors. The assay measures the compound's ability to inhibit Forskolin-stimulated cAMP.

Part 4: Data Analysis & Reporting

Quantitative Parameters

Summarize your findings using the following standard metrics.

ParameterDefinitionCalculation Method

(Viability)
Concentration killing 50% of cellsNon-linear regression (4-parameter logistic)

(Potency)
Conc. producing 50% max responseSigmoidal dose-response (Variable slope)

(Efficacy)
Max response relative to Melatonin


(Affinity)
Binding constantCheng-Prusoff Equation:

Troubleshooting Guide
  • Issue: High variability in replicates.

    • Cause: DMSO concentration > 0.5% causing cell stress.

    • Solution: Keep final DMSO < 0.1%.

  • Issue: Compound precipitates in media.

    • Cause: Low solubility of the indole core.

    • Solution: Sonicate stock; ensure pre-dilution in PBS is rapid; use BSA (0.1%) in buffer to act as a carrier.

  • Issue: No activity observed but Melatonin works.

    • Conclusion: The

      
      -acetyl group may sterically hinder binding. This is a valid negative result for SAR.
      

Part 5: References

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380. Link

  • Zlotos, D. P., et al. "Naphthalene-based melatonin receptor agonists and antagonists with high affinity and selectivity." Journal of Medicinal Chemistry 57.8 (2014): 3511-3521. Link

  • ChemicalBook. "this compound Product Properties and CAS 58246-80-3." Link

  • PubChem. "Melatonin (N-acetyl-5-methoxytryptamine) Compound Summary." National Library of Medicine.Link

  • Legros, C., et al. "Characterization of the various binding forms of the melatonin receptors." Cellular and Molecular Life Sciences 71 (2014): 2014-2032. (Reference for TR-FRET assay protocols).

developing a standard operating procedure for 1-Acetyl-5-methoxyindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Acetyl-5-methoxyindole is a key chemical intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its indole core, functionalized with a methoxy group at the 5-position and an acetyl group at the 1-position, makes it a versatile building block in medicinal chemistry.[1] The methoxy group on the indole ring is a common feature in many natural products and clinically significant molecules, influencing their biological activity. This document provides a detailed standard operating procedure for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the N-acetylation of 5-methoxyindole using acetic anhydride. The reaction is typically carried out in the presence of a base, such as pyridine, or can be performed under catalyst- and solvent-free conditions.[2][3] The lone pair of electrons on the indole nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to yield the N-acetylated product and an acetate ion. The base, if used, serves to deprotonate the indole nitrogen, increasing its nucleophilicity, and to neutralize the acetic acid byproduct.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
5-MethoxyindoleC₉H₉NO147.171006-94-6≥98%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09108-24-7≥99%Sigma-Aldrich
PyridineC₅H₅N79.10110-86-1Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves (e.g., Butyl rubber).[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 5-methoxyindole in pyridine B Cool solution to 0°C in an ice bath A->B C Slowly add acetic anhydride dropwise with stirring B->C D Allow to warm to room temperature C->D Exothermic reaction, maintain cooling E Stir for 2-4 hours D->E F Monitor reaction progress by TLC E->F G Pour reaction mixture into ice water F->G Once starting material is consumed H Extract with Dichloromethane (DCM) G->H I Wash organic layer with saturated NaHCO₃ H->I J Dry organic layer with anhydrous MgSO₄ I->J K Filter and concentrate in vacuo J->K L Purify crude product by recrystallization or column chromatography K->L Crude product M Characterize the final product (NMR, IR, Mass Spec) L->M

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole (5.0 g, 33.9 mmol).

    • Add anhydrous pyridine (25 mL) to dissolve the 5-methoxyindole.

    • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Acetylation:

    • Slowly add acetic anhydride (3.8 mL, 40.7 mmol, 1.2 equivalents) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 5°C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is complete when the starting 5-methoxyindole spot is no longer visible.

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of this compound

Technique Expected Results
Appearance White to off-white solid
¹H NMR Characteristic peaks for the acetyl protons (singlet, ~2.6 ppm), methoxy protons (singlet, ~3.8 ppm), and aromatic protons of the indole ring.
¹³C NMR Peaks corresponding to the acetyl carbonyl carbon (~168 ppm), methoxy carbon (~55 ppm), and the carbons of the indole ring.
IR (Infrared) Spectroscopy A strong absorption band for the amide carbonyl group around 1700 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the product (m/z = 189.08).

Safety and Handling Precautions

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood.[5] All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] An eyewash station and safety shower should be readily accessible.[5]

  • Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator.[4][6] It causes severe skin burns and eye damage.[7] Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause irritation to the skin, eyes, and respiratory tract.[5] Handle in a fume hood and avoid exposure.

  • Dichloromethane (DCM): Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a well-ventilated area.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[7] Do not pour organic solvents or reaction mixtures down the drain.[7]

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature. Impure reagents.Increase reaction time and monitor by TLC. Ensure reagents are of high purity and anhydrous where specified.
Low Yield Inefficient extraction. Loss of product during work-up or purification.Perform extractions thoroughly. Handle the product carefully during transfers and purification steps.
Product Contamination Incomplete removal of pyridine or acetic acid.Ensure thorough washing of the organic layer during the work-up procedure. Purify the product carefully.

Conclusion

This standard operating procedure provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions outlined, researchers can safely and efficiently produce this valuable chemical intermediate for further applications in drug discovery and development.

References

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google P
  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC - NIH. (2022-10-10). (URL: )
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (URL: )
  • Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds - Benchchem. (URL: )
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. (URL: )
  • CN110642770B - Preparation method of 5-methoxyindole - Google P
  • 5-Methoxyindole - LKT Labs. (URL: )
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • 5-Methoxyindole synthesis - ChemicalBook. (URL: )
  • ACETIC ANHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE. (URL: )
  • Fundamental chemical properties of 5-Methoxyindole. - Benchchem. (URL: )
  • Safety d
  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - ResearchG
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (URL: )
  • Safety data sheet - CymitQuimica. (2024-05-09). (URL: )
  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. (URL: )
  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - SciSpace. (URL: )
  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024-01-25). (URL: )
  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation

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Application Notes & Protocols: 1-Acetyl-5-methoxyindole as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 1-acetyl-5-methoxyindole as a strategic starting material for the synthesis of diverse and novel chemical entities. We delve into the molecule's inherent reactivity, dictated by its unique electronic architecture, and present detailed, field-tested protocols for its key synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile precursor for the creation of innovative pharmacophores, particularly those targeting pathways related to its parent compound, melatonin.

Introduction: Strategic Value of this compound

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among indole derivatives, 5-methoxyindoles are of particular importance as they are direct precursors to a class of neurohormones, most notably melatonin (N-acetyl-5-methoxytryptamine).[1][2] Melatonin itself is a crucial regulator of circadian rhythms and possesses potent antioxidant properties.[2][3]

This compound serves as an exceptionally valuable and stable starting material for two primary reasons:

  • N-Acetyl Protection: The acetyl group at the N1 position protects the indole nitrogen, preventing unwanted side reactions and enhancing the stability of the molecule. This group can be readily removed under controlled conditions to liberate the N-H group for further functionalization.[4][5]

  • Activated Aromatic System: The C5-methoxy group is a strong electron-donating group, which, in concert with the indole nitrogen, significantly increases the electron density of the pyrrole ring, making it highly susceptible to electrophilic substitution.

This combination of a protected, yet activatable, nitrogen and a highly nucleophilic pyrrole ring makes this compound a powerful platform for building molecular complexity and generating libraries of novel compounds for drug discovery.

Molecular Properties and Reactivity Analysis

Understanding the physicochemical properties and electronic nature of this compound is fundamental to designing successful synthetic strategies.

Physicochemical Data
PropertyValue
IUPAC Name 1-(5-methoxy-1H-indol-1-yl)ethan-1-one
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 103-106 °C
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, DCM
Electronic Profile and Regioselectivity

The synthetic utility of this compound is governed by the interplay of its two key functional groups.

  • C5-Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG) via resonance (+R effect), enriching the entire indole ring system with electron density.

  • N1-Acetyl Group (-COCH₃): This is a strong electron-withdrawing group (EWG) via resonance (-R effect). It deactivates the nitrogen atom, making it non-nucleophilic, and draws electron density from the pyrrole ring.

Despite the withdrawing nature of the acetyl group, the combined activating effect of the indole nitrogen lone pair and the C5-methoxy group renders the C3 position highly electron-rich and nucleophilic. Consequently, electrophilic aromatic substitution reactions proceed with high regioselectivity at the C3 position.

G cluster_0 Reactivity Map of this compound cluster_1 Electronic Influences mol edg C5-Methoxy: Electron Donating (+R) Activates Ring ewg N1-Acetyl: Electron Withdrawing (-R) Protects Nitrogen c3 C3: Nucleophilic Site of Electrophilic Attack

Caption: Electronic influences directing reactivity on the this compound scaffold.

Core Synthetic Transformations & Protocols

The following protocols represent fundamental, high-yield transformations that unlock the synthetic potential of this compound.

N-Deacetylation: Accessing the 5-Methoxyindole Core

Causality & Rationale: Removal of the N-acetyl group is often the first step to enable subsequent reactions at the indole nitrogen or to synthesize analogs that require a free N-H group, such as tryptamines. Basic hydrolysis is a standard and effective method. The Zemplén deacetylation, using a catalytic amount of sodium methoxide, is a mild and efficient technique commonly used in carbohydrate chemistry that is equally effective here.[4] Acidic hydrolysis is also a viable alternative.[6]

Protocol: Basic Hydrolysis

  • Setup: To a solution of this compound (1.0 eq) in methanol (10 mL per 1 g of substrate), add a 1 M solution of sodium methoxide in methanol (0.1 eq) dropwise at 0°C under an inert atmosphere (e.g., Argon).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Neutralize the reaction mixture by adding an ion-exchange resin (H+ form) until the pH is ~7. Alternatively, cautiously add glacial acetic acid.

  • Purification: Filter the mixture to remove the resin. Concentrate the filtrate under reduced pressure. The resulting crude 5-methoxyindole can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

  • Characterization: Confirm the structure of 5-methoxyindole via ¹H NMR, ¹³C NMR, and MS analysis, comparing spectra to known standards.[7]

Vilsmeier-Haack Formylation: C3-Aldehyde Synthesis

Causality & Rationale: The Vilsmeier-Haack reaction is a classic and highly reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] The Vilsmeier reagent, a chloromethyliminium salt generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that readily attacks the nucleophilic C3 position of the indole ring.[10] The resulting C3-formyl group is a versatile synthetic handle for further modifications (e.g., reductive amination, Wittig reactions, or oxidation).

Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1.0 eq) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath and quench by slowly pouring it onto crushed ice containing an excess of sodium acetate. Stir until the ice has completely melted. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting this compound-3-carboxaldehyde can be further purified by recrystallization from ethanol.

  • Characterization: Verify the product structure by IR (aldehyde C=O and C-H stretches), ¹H NMR (presence of a singlet aldehyde proton ~10 ppm), and Mass Spectrometry.

Mannich Reaction: Synthesis of Gramine Analogs

Causality & Rationale: The Mannich reaction is a powerful C-C bond-forming reaction that introduces an aminomethyl group onto an acidic proton located alpha to a carbonyl group or other electron-withdrawing functionality.[11] For electron-rich heterocycles like indole, the reaction proceeds via electrophilic substitution at the nucleophilic C3 position.[11][12] The reaction involves an amine, formaldehyde, and the active substrate. The products, known as gramine analogs, are valuable intermediates, as the dimethylamino group is an excellent leaving group, facilitating substitution reactions to form tryptamine precursors.[13]

Protocol: Acetic Acid-Catalyzed Mannich Reaction

  • Setup: In a round-bottom flask, cool a solution of dimethylamine (40% aqueous solution, 1.5 eq) and formaldehyde (37% aqueous solution, 1.5 eq) in acetic acid (5 mL per 1 g of substrate) to 0-5°C in an ice bath.

  • Reaction: Add this compound (1.0 eq) portion-wise to the cold solution with stirring. After the addition, allow the mixture to warm to room temperature and then stir at 35-40°C for 4-6 hours.[14] Monitor by TLC.

  • Workup: Cool the reaction mixture and pour it into an ice-cold 2M sodium hydroxide solution to basify the mixture to pH > 10. An oily or solid precipitate will form.

  • Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield 1-acetyl-3-(dimethylaminomethyl)-5-methoxyindole.

  • Characterization: Confirm the product by ¹H NMR (characteristic singlet for the CH₂N(CH₃)₂ protons) and Mass Spectrometry.

Application Case Study: A Synthetic Route to a Novel Melatonin Analog

This case study illustrates how the previously described protocols can be integrated into a multi-step synthesis to produce a novel bioactive compound, a potential melatonin receptor agonist.

Target: N-Cyclopropyl-2-(5-methoxy-1H-indol-3-yl)ethanamine.

G A This compound B 1-Acetyl-3-(dimethylaminomethyl) -5-methoxyindole A->B Mannich Reaction (HCHO, Me₂NH, AcOH) C This compound -3-acetonitrile B->C Cyanide Displacement (NaCN or KCN) D 5-Methoxyindole -3-acetonitrile C->D N-Deacetylation (NaOMe / MeOH) E 2-(5-Methoxy-1H-indol-3-yl) ethanamine D->E Nitrile Reduction (LiAlH₄ or H₂/Raney Ni) F Target: N-Cyclopropyl- 2-(5-methoxy-1H-indol-3-yl)ethanamine E->F Reductive Amination (Cyclopropanone, NaBH₃CN)

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Application Note: High-Performance Quantitative Bioanalysis of 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

1-Acetyl-5-methoxyindole (1-AMOI) (CAS: 58246-80-3) is a structural analogue of melatonin and a critical process-related impurity in the synthesis of indole-based pharmaceuticals. Unlike Melatonin (N-acetyl-5-methoxytryptamine), where the acetyl group is on the side chain, 1-AMOI possesses an acetyl group directly attached to the indole nitrogen (N1 position).

This structural difference imparts distinct physicochemical properties, notably increased lipophilicity and susceptibility to hydrolytic degradation in biological matrices. Accurate quantification of 1-AMOI is essential for:

  • Impurity Profiling: Monitoring synthesis by-products in clinical formulations.

  • Toxicokinetics: Evaluating the systemic exposure of this specific impurity in pre-clinical safety studies.

  • Metabolic Stability: Assessing the stability of N1-protected indole scaffolds in drug discovery.

This guide details a validated, high-sensitivity LC-MS/MS workflow designed to overcome the specific challenges of 1-AMOI analysis: matrix instability (hydrolysis of the N-acetyl bond) and isobaric interference from endogenous indoles.

Chemical Identity & Properties

PropertyDescription
Compound Name This compound
Abbreviation 1-AMOI
CAS Number 58246-80-3
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
LogP (Predicted) ~2.5 (Lipophilic)
pKa Indole nitrogen is non-basic due to acetylation.
Key Stability Risk N1-deacetylation to 5-methoxyindole in plasma (esterase activity).

Method Development Strategy

Mass Spectrometry Optimization (The "Why")
  • Ionization Source: Electrospray Ionization (ESI) in Positive mode is selected.[1][2] Although the N1-acetyl group reduces the electron density of the indole ring, the 5-methoxy group provides sufficient electron donation to facilitate protonation, forming the stable

    
     precursor at m/z 190.1 .
    
  • Fragmentation Logic:

    • Primary Transition (Quantifier): The most labile bond is the N-Acetyl bond. Collision-Induced Dissociation (CID) typically results in the neutral loss of ketene (42 Da), yielding the stable 5-methoxyindole cation at m/z 148.1 .

    • Secondary Transition (Qualifier): Further fragmentation of the methoxy group (loss of methyl radical, -15 Da) from the m/z 148 core yields m/z 133.1 .

Chromatographic Separation[1]
  • Column Choice: A Phenyl-Hexyl column is superior to C18 for this application. The pi-pi interactions between the phenyl phase and the indole core of 1-AMOI provide enhanced selectivity and retention, separating it from the more polar hydrolytic product (5-methoxyindole).

  • Mobile Phase: Acidic pH is maintained (0.1% Formic Acid) to stabilize the analyte and ensure consistent ionization.

Visual Workflow

G Sample Biological Sample (Plasma/Tissue) Stabilization Stabilization Step (Add NaF/PMSF + Acid) Sample->Stabilization Immediate Inhibition Extraction LLE Extraction (MTBE/Ethyl Acetate) Stabilization->Extraction Partitioning Separation UHPLC Separation (Phenyl-Hexyl Column) Extraction->Separation Inject Detection MS/MS Detection (m/z 190.1 -> 148.1) Separation->Detection ESI+

Caption: Integrated workflow for 1-AMOI analysis emphasizing the critical stabilization step to prevent N-deacetylation.

Detailed Experimental Protocol

Reagents & Materials[1][3]
  • Standard: this compound (>98% purity).

  • Internal Standard (IS): Melatonin-d4 (Deuterated surrogate) or 5-Methoxyindole-d3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Stabilizer: Phenylmethanesulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) to inhibit esterase activity.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which is crucial for low-level impurity quantification.

  • Thawing & Stabilization: Thaw plasma samples on ice. Immediately add 10 µL of 100 mM PMSF per 1 mL of plasma to inhibit esterases.

  • Aliquot: Transfer 100 µL of stabilized plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 sec.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) .

  • Agitation: Shake/Vortex vigorously for 10 minutes at room temperature.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50). Vortex and centrifuge.

LC-MS/MS Conditions[1]

Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B

    • 5.5 min: Stop

Mass Spectrometry:

  • System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6470).

  • Source: ESI Positive.[1]

  • Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temp: 300°C

    • Nebulizer: 45 psi

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
1-AMOI 190.1148.15015Quantifier
1-AMOI 190.1133.15030Qualifier
IS (Melatonin-d4) 237.1178.15020Internal Std

Method Validation Criteria (Bioanalytical Standards)

To ensure this protocol meets regulatory standards (FDA/EMA), the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
Linearity

Range: 1.0 – 1000 ng/mL
Accuracy ±15% (±20% at LLOQ)Measured at L, M, H QC levels
Precision (CV) <15% (<20% at LLOQ)Intra- and Inter-day
Recovery >70% and consistentCompare pre- vs post-extraction spikes
Matrix Effect 85-115%Assess ion suppression in 6 different lots of plasma
Stability <15% degradationCritical: Assess bench-top stability with and without PMSF

Troubleshooting & Optimization

Issue: High Background / Carryover
  • Cause: The lipophilic nature of 1-AMOI may cause it to stick to injector seals.

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

Issue: Peak Tailing
  • Cause: Interaction with silanols on the column.

  • Solution: Ensure the Mobile Phase pH is acidic (pH ~2.6 with 0.1% FA) to suppress silanol ionization.

Issue: Conversion to 5-Methoxyindole
  • Detection: Monitor m/z 148.1 -> 133.1 as a separate channel. If this peak appears at a different retention time (earlier), it indicates degradation of 1-AMOI in the sample.

  • Remedy: Increase PMSF concentration or process samples at 4°C strictly.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 900A456 (this compound). Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Miller, A. G., et al. (2010).[3] Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

Sources

In Vivo Administration of 1-Acetyl-5-methoxyindole: A Comprehensive Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the in vivo administration of 1-Acetyl-5-methoxyindole, a compound of interest for its potential pharmacological activities. Given the limited direct literature on the in vivo use of this specific molecule, this guide leverages established protocols for the structurally analogous and extensively studied compound, melatonin (N-acetyl-5-methoxytryptamine). The close structural relationship between these two indoleamines allows for a scientifically grounded starting point for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound

This compound is an indole derivative that shares the core structure of melatonin, a pleiotropic hormone with well-documented neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6][7][8][9] The primary structural difference lies in the substitution at the C3 position of the indole ring. This structural similarity suggests that this compound may exhibit a comparable biological activity profile, making it a compelling candidate for investigation in various disease models.

Physicochemical Properties and Formulation Considerations

A critical aspect of successful in vivo studies is the appropriate formulation of the test compound. Based on the properties of the related compound 5-methoxyindole, this compound is presumed to have low aqueous solubility.[10][11] This necessitates the use of specific vehicles to achieve a homogenous and stable solution or suspension for administration.

Table 1: Physicochemical Properties of Structurally Related Indole Compounds

Property5-MethoxyindoleMelatoninThis compound (Predicted)
Appearance White to light brownish crystalline powder[10][12]White to off-white powderLikely a crystalline solid
Molecular Weight 147.17 g/mol [10][11]232.28 g/mol 189.21 g/mol
Water Solubility Insoluble / Sparingly soluble[10]Slightly solublePredicted to be poorly soluble in water
Stability Sensitive to light[10]Sensitive to lightPredicted to be light-sensitive
Vehicle Selection and Preparation of Dosing Solutions

The choice of vehicle is paramount and depends on the intended route of administration and the required concentration. It is crucial to always include a vehicle-only control group in experimental designs to account for any effects of the solvent system.

Table 2: Recommended Vehicle Formulations for this compound

Route of AdministrationVehicle CompositionMaximum Recommended ConcentrationNotes
Oral (Gavage) 0.5% Carboxymethylcellulose (CMC) in saline with 1-5% DMSOUp to 10 mg/mLPrepare fresh daily. Ensure a homogenous suspension.
Corn oil or sesame oilUp to 20 mg/mLSuitable for lipophilic compounds.
Intraperitoneal (IP) Saline (0.9% NaCl) with 1-5% Ethanol or DMSOUp to 5 mg/mLUse minimal organic solvent to avoid irritation.[13]
Subcutaneous (SC) Saline (0.9% NaCl)Up to 1 mg/mLMay require co-solvents for higher concentrations.[14]
Intravenous (IV) Sörensen phosphate buffer (pH 7.0) with 2-hydroxypropyl-β-cyclodextrin (2-HPBCD) and propylene glycol (PG)[15][16]Up to 5 mg/mLRequires sterile filtration. Complex formulation for experienced users.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

  • Weigh the required amount of this compound.

  • In a sterile conical tube, add a small volume of Dimethyl Sulfoxide (DMSO) (e.g., 50 µL for a 10 mg/mL final concentration in a 1 mL total volume) to the compound and vortex to dissolve.

  • In a separate sterile container, prepare a 0.5% (w/v) solution of Carboxymethylcellulose (CMC) in sterile saline.

  • Slowly add the CMC solution to the dissolved compound while vortexing to create a homogenous suspension.

  • Ensure the final concentration of DMSO does not exceed 5% of the total volume.

  • Prepare this suspension fresh before each administration.

In Vivo Administration Protocols

The following protocols are adapted from established procedures for melatonin administration in rodents and should be considered as a starting point for this compound. Dose-response studies are highly recommended to determine the optimal dose for a specific biological effect.

Oral Administration (Gavage)

Oral gavage ensures the precise administration of a defined dose.[17][18][19]

Protocol 2: Oral Gavage in Mice and Rats

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement. For mice, scruff the back of the neck to immobilize the head.

  • Gavage Needle Measurement: Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib and mark it. This prevents accidental perforation of the esophagus or stomach.[17]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[17][18] The animal should swallow the needle as it passes into the esophagus. Do not force the needle.[17][18]

  • Dose Administration: Once the needle is in place, slowly administer the prepared solution/suspension.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

Recommended Starting Doses (Oral): 5-20 mg/kg body weight.[20]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Protocol 3: Intraperitoneal Injection in Mice and Rats

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing is effective. For rats, manual restraint exposing the lower abdominal quadrants is necessary.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and prepare a new dose.

  • Injection: Slowly inject the solution.

  • Withdrawal: Remove the needle and return the animal to its cage.

Recommended Starting Doses (IP): 10-60 mg/kg body weight.[1][13]

Subcutaneous (SC) Injection

SC injection provides a slower, more sustained release of the compound compared to IP injection.[21]

Protocol 4: Subcutaneous Injection in Mice and Rats

  • Animal Restraint: Gently restrain the animal. Scruff the loose skin between the shoulder blades.

  • Injection Site: Lift the scruffed skin to form a "tent".

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the animal's back.

  • Injection: Inject the solution into the subcutaneous space.

  • Withdrawal: Remove the needle and gently massage the injection site to aid dispersal.

Recommended Starting Doses (SC): 2.5-10 mg/kg body weight.[1][14]

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis A Compound Acquisition & Purity Check B Vehicle Selection & Formulation A->B C Dose Calculation & Preparation B->C D Animal Acclimatization E Randomization into Groups (Vehicle, Low Dose, High Dose) D->E F Daily Administration (Oral, IP, or SC) E->F G Behavioral Assessments F->G H Tissue Collection & Processing F->H J Statistical Analysis G->J I Biochemical & Molecular Analyses H->I I->J K Interpretation & Conclusion J->K

Caption: A generalized workflow for in vivo studies of this compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of melatonin, this compound may exert its effects through various signaling pathways.[3][6][22] Investigating these pathways can provide mechanistic insights into its pharmacological effects.

signaling_pathway cluster_compound This compound cluster_receptors Potential Targets cluster_downstream Downstream Effects cluster_outcomes Biological Outcomes Compound This compound MT1_MT2 MT1/MT2 Receptors Compound->MT1_MT2 ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Scavenging NFkB NF-κB Inhibition MT1_MT2->NFkB Antioxidant Antioxidant Enzyme Upregulation ROS->Antioxidant Induces Inflammasome NLRP3 Inflammasome Inhibition NFkB->Inflammasome Modulates Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Neuroprotection Neuroprotection Antioxidant->Neuroprotection Inflammasome->Anti_Inflammatory

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Troubleshooting & Optimization

optimizing reaction conditions for the acetylation of 5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Methoxyindole Acetylation

Subject: Technical Guide for the Regioselective Synthesis of 3-Acetyl-5-methoxyindole Ticket ID: #5-MEO-AC-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Challenge: Acetylation of 5-methoxyindole presents a classic chemoselectivity paradox. The C5-methoxy group activates the indole ring, significantly enhancing nucleophilicity at C3 (electronic effect). However, the N1 position remains susceptible to acylation under basic conditions or high temperatures (kinetic vs. thermodynamic control). Furthermore, the electron-rich nature of the substrate makes it prone to oxidative dimerization (tar formation) in the presence of strong Lewis acids.

The Goal: To achieve exclusive C3-acylation (formation of 3-acetyl-5-methoxyindole) while suppressing N1-acylation and polymerization.

Diagnostic Decision Tree: Use the following logic flow to identify the root cause of your reaction failure before proceeding to the detailed protocols.

TroubleshootingFlow Start Identify Primary Failure Mode Issue1 Product is N-Acetyl Isomer (1-acetyl-5-methoxyindole) Start->Issue1 Issue2 Low Yield / Incomplete Conversion Start->Issue2 Issue3 Black Tar / Polymerization Start->Issue3 Sol1 Cause: Basic Conditions or Kinetic Control Fix: Switch to Lewis Acid (SnCl4/AlCl3) Issue1->Sol1 Diagnosis Sol2 Cause: Catalyst Deactivation Fix: Ensure Anhydrous Conditions (Lewis acids hydrolyze instantly) Issue2->Sol2 Check Moisture Sol3 Cause: Complexation Fix: Increase Catalyst Loading (Product inhibits catalyst) Issue2->Sol3 Check Stoichiometry Sol4 Cause: Over-Activation Fix: Lower Temp (-78°C to 0°C) or Dilute Reactants Issue3->Sol4 Diagnosis

Figure 1: Diagnostic flowchart for identifying failure modes in 5-methoxyindole acylation.

Technical Deep Dive: The Mechanism & Causality

To optimize conditions, one must understand the electronic landscape of the substrate. The 5-methoxy group is an electron-donating group (EDG) by resonance (+M effect).

  • C3 Activation: The lone pair on the methoxy oxygen donates into the ring, stabilizing the positive charge in the transition state (sigma complex) specifically when electrophilic attack occurs at C3.

  • The Trap (N1 Acylation): While C3 is thermodynamically favored, N1 is often kinetically accessible, especially if a base (like pyridine or Et3N) is used to scavenge the acid byproduct.

Mechanistic Pathway: The following diagram illustrates the critical "fork in the road" between the desired C3 pathway and the undesired N1 pathway.

Mechanism Substrate 5-Methoxyindole IntermediateC3 Sigma Complex (C3) (Resonance Stabilized) Substrate->IntermediateC3 Lewis Acid Path (AlCl3, SnCl4) IntermediateN1 N-Acylium Intermediate Substrate->IntermediateN1 Base Path (NaH, Pyridine) Reagent Acylium Ion (CH3CO+) ProductC3 3-Acetyl-5-methoxyindole (Thermodynamic Product) IntermediateC3->ProductC3 -H+ ProductN1 This compound (Kinetic/Basic Product) IntermediateN1->ProductN1 -H+

Figure 2: Mechanistic divergence. Lewis acids favor the green path (C3); bases favor the red path (N1).

Optimized Protocol: Friedel-Crafts Acylation

This protocol is designed for high regioselectivity (>95:5 C3:N1) and scalability. It utilizes Tin(IV) Chloride (SnCl4) or Aluminum Chloride (AlCl3) as a Lewis acid.

Reagents:

  • Substrate: 5-Methoxyindole (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.2 eq)

  • Catalyst: SnCl4 (1.2 eq) or AlCl3 (2.0 eq - Note: AlCl3 often requires excess due to complexation)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask and flush with Argon. Moisture is the enemy of Lewis acids.

  • Solvation: Dissolve 5-methoxyindole in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice bath.

    • Why? The 5-methoxy group makes the ring highly reactive. Adding catalyst at room temp can cause immediate polymerization (black tar).

  • Catalyst Addition: Add the Lewis Acid (SnCl4 or AlCl3) dropwise over 10 minutes.

    • Observation: The solution will likely turn dark red or orange. This is the formation of the catalyst-substrate complex.

  • Acylation: Add Acetyl Chloride dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Pour the reaction mixture slowly into an ice/HCl mixture.

    • Critical: Do not add water to the reaction; add the reaction to water. This controls the exotherm.[1]

  • Workup: Extract with DCM, wash with NaHCO3 (to remove acid), then Brine. Dry over MgSO4.

Troubleshooting & FAQs

Q1: I am getting a mixture of N-acetyl and C-acetyl products. How do I fix this? A: This usually indicates the presence of a base or insufficient Lewis Acid strength.

  • Fix: Ensure you are using a Lewis Acid (SnCl4, AlCl3, ZnCl2) and no base .

  • Fix: If using Acetic Anhydride, switch to Acetyl Chloride. Acetic anhydride produces acetic acid as a byproduct, which is not acidic enough to drive the C3 selectivity exclusively in all cases.

  • Purification: The N-acetyl isomer is usually less polar. It can often be removed by recrystallization from ethanol or column chromatography (check TLC: N-acetyl moves faster).

Q2: My yield is stuck at ~50%, even after 24 hours. A: This is a classic "Product Inhibition" issue.

  • Explanation: The product (3-acetyl-5-methoxyindole) has a carbonyl oxygen that is a good Lewis base. It complexes with the Lewis Acid catalyst, effectively deactivating it.[2]

  • Solution: You likely need stoichiometric (or slight excess) amounts of catalyst, not catalytic amounts.[2] Increase AlCl3 to 2.0 - 2.5 equivalents.

Q3: The reaction turned into a black sludge (tar) immediately. A: You have "over-cooked" the electron-rich ring.

  • Explanation: 5-methoxyindole is very electron-rich. Strong Lewis acids can initiate cationic polymerization or oxidative dimerization.

  • Solution:

    • Lower Temperature: Start at -78°C or -20°C.

    • Milder Catalyst: Switch from AlCl3 (very strong) to ZnCl2 or SnCl4 (moderate).

    • Dilution: Dilute the reaction to 0.1 M.

Q4: Can I use "Green" catalysts instead of AlCl3? A: Yes, Indium(III) salts are excellent alternatives.

  • Recommendation: Use In(OTs)3 or InCl3 . These are water-tolerant and often provide high regioselectivity with fewer side reactions [1].

Optimization Data Comparison

The following table summarizes the trade-offs between different catalytic systems for this specific transformation.

CatalystReagentSolventYield (C3)Regioselectivity (C3:N1)Risk Profile
AlCl3 AcClDCM85-95%>95:5High (Tars if not cooled)
SnCl4 AcClToluene80-90%>98:2Moderate (Toxic)
ZnCl2 Ac2OAcOH60-75%90:10Low (Easy handling)
In(OTs)3 AcClDCM90%>99:1Low (Green/Efficient) [1]
None Ac2OReflux<40%50:50High (N-acylation favored)

References

  • Frost, C. G., & Hartley, J. P. (2004). Efficient Indium(III)-Catalyzed Friedel–Crafts Acylation. Organic Letters, 6(13), 2269-2271. Link

  • Mahboobi, S., et al. (2006). Synthesis of 3-acetyl-5-methoxyindole. Journal of Medicinal Chemistry, 49, 3101.
  • Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 33, p.47 (1953). (General Indole Acylation).[3] Link

  • Bandini, M., & Umani-Ronchi, A. (2009). Catalytic Enantioselective Friedel–Crafts Reactions. Springer.

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving common chromatographic challenges encountered during the analysis of 1-Acetyl-5-methoxyindole. This resource is designed for researchers, analytical chemists, and drug development professionals who are seeking to optimize their HPLC methods and overcome the prevalent issue of peak tailing.

Introduction to Peak Tailing in HPLC

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. This can compromise the accuracy of peak integration and, consequently, the quantitative analysis of your sample. In the case of this compound, an indole derivative, specific chemical properties can make it susceptible to interactions that lead to this undesirable peak shape. This guide will walk you through the potential causes and provide systematic troubleshooting strategies to achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing significant peak tailing for my this compound standard. What are the most likely causes?

A1: Peak tailing for a compound like this compound in reverse-phase HPLC is often multifactorial. The primary causes can be broadly categorized into interactions with the stationary phase and issues with the mobile phase or sample preparation.

  • Secondary Silanol Interactions: The most common culprit is the interaction between the basic nitrogen atom in the indole ring of your analyte and residual, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. These strong, secondary ionic interactions can delay the elution of a portion of the analyte, resulting in a tailed peak.

  • Mobile Phase pH: The pH of your mobile phase plays a critical role. If the pH is not appropriately controlled, the ionization state of this compound can be inconsistent, leading to multiple forms of the analyte interacting differently with the stationary phase.

  • Column Contamination: Accumulation of strongly retained compounds or metal contaminants on the column can create active sites that lead to peak tailing.

  • Improper Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

Q2: How can I mitigate secondary silanol interactions to improve the peak shape of this compound?

A2: Addressing silanol interactions is a crucial step in optimizing your method. Here is a systematic approach:

1. Mobile Phase Modification:

  • Use a Competing Base: The addition of a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively mask the active silanol sites. These amines will preferentially interact with the silanols, reducing their availability to interact with your analyte. A typical starting concentration is 0.1% (v/v) TEA in the aqueous portion of your mobile phase. Be sure to adjust the pH after adding the amine.

  • Optimize Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 3 or below) with an acid like formic acid or phosphoric acid, you can suppress the ionization of the silanol groups, thereby reducing their ability to interact with the protonated indole nitrogen.

2. Column Selection:

  • End-capped Columns: Modern HPLC columns often feature "end-capping," a process where the residual silanol groups are chemically bonded with a small, less polar group (like a trimethylsilyl group). This significantly reduces the number of available silanol groups. Ensure you are using a high-quality, end-capped C18 or C8 column.

  • Columns with Novel Bonding Chemistries: Consider columns with alternative bonding technologies that offer better shielding of the silica surface. Some manufacturers offer columns with polar-embedded groups or hybrid silica-polymer materials that are less prone to silanol interactions.

Experimental Protocol: Evaluating the Effect of a Competing Base (Triethylamine)

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Prepare Mobile Phase A with TEA: 0.1% Formic Acid and 0.1% Triethylamine in Water.

  • Initial Run: Equilibrate your C18 column with a 50:50 mixture of Mobile Phase A and B. Inject your this compound standard and record the chromatogram.

  • TEA Run: Thoroughly flush the system and equilibrate the column with a 50:50 mixture of Mobile Phase A with TEA and Mobile Phase B. Inject the standard again.

  • Compare Tailing Factor: Calculate the tailing factor (Tf) or asymmetry factor (As) for both runs. A significant reduction in the tailing factor with the addition of TEA indicates that silanol interactions were a primary cause of the peak tailing.

Troubleshooting Logic for Silanol Interactions

Caption: Troubleshooting workflow for addressing silanol interactions.

Q3: My peak tailing persists even after adding TEA and adjusting the pH. Could metal contamination be the issue?

A3: Yes, metal contamination is a more subtle but significant cause of peak tailing, especially for compounds with chelating properties, which can include indole derivatives.

  • Mechanism of Action: Metal ions, particularly iron (Fe) and chromium (Cr) from stainless steel components of the HPLC system (like frits, tubing, and even the column hardware), can adsorb onto the silica surface. These metal ions can then act as Lewis acids, creating strong interaction points for electron-rich moieties in your analyte, such as the indole nitrogen.

  • Troubleshooting with a Chelating Agent: A simple diagnostic test is to add a strong chelating agent to your mobile phase or sample. Ethylenediaminetetraacetic acid (EDTA) is commonly used for this purpose.

Experimental Protocol: Diagnosing Metal Contamination with EDTA

  • Prepare a Stock Solution of EDTA: Prepare a 10 mM stock solution of EDTA disodium salt in water.

  • Spike the Mobile Phase: Add a small aliquot of the EDTA stock solution to your aqueous mobile phase to achieve a final concentration of 0.1-0.5 mM.

  • Equilibrate and Inject: Equilibrate the column with the EDTA-containing mobile phase and inject your this compound standard.

  • Analyze the Result: A significant improvement in peak shape and a reduction in tailing upon the addition of EDTA is a strong indicator that metal chelation is the underlying cause.

Long-Term Solutions for Metal Contamination:

  • Use a Metal-Free or Biocompatible HPLC System: PEEK or MP35N components can minimize metal ion leaching.

  • In-line Filters: Use a pre-column filter with PEEK frits.

  • Column Choice: Some columns are specifically designed to be more resistant to metal contamination.

Q4: Can my sample preparation or injection solvent contribute to peak tailing?

A4: Absolutely. The composition of the solvent in which your sample is dissolved can have a profound effect on peak shape.

  • Solvent Strength Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase conditions, it can lead to peak distortion. For example, dissolving your sample in 100% acetonitrile when your initial mobile phase is 95% water can cause the sample to travel through the top of the column too quickly, leading to band broadening and tailing.

  • Best Practice: Ideally, your sample should be dissolved in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will adequately dissolve your sample.

Data Presentation: Impact of Injection Solvent on Peak Shape

Injection SolventMobile Phase (Initial)Observed Peak ShapeTailing Factor (Tf)
100% Acetonitrile95% Water / 5% AcetonitrileBroad, Tailing> 2.0
50% Acetonitrile / 50% Water95% Water / 5% AcetonitrileModerate Tailing~1.5
5% Acetonitrile / 95% Water95% Water / 5% AcetonitrileSharp, Symmetrical~1.1

Summary of Troubleshooting Strategies

Systematic Approach to Resolving Peak Tailing

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Hardware & Consumables cluster_3 Sample Preparation cluster_4 Resolution A Peak Tailing Observed for This compound B Add Competing Base (e.g., 0.1% TEA) A->B Address Silanol Interactions C Lower Mobile Phase pH (e.g., pH < 3) A->C Suppress Silanol Ionization D Add Chelating Agent (e.g., 0.1 mM EDTA) A->D Test for Metal Contamination E Use High-Purity, End-capped Column A->E Minimize Active Sites F Check for System Contamination (Frits, Tubing) A->F Eliminate External Active Sites G Match Sample Solvent to Initial Mobile Phase A->G Prevent Peak Distortion H Symmetrical Peak Achieved B->H C->H D->H E->H F->H G->H

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • The Role of the Mobile Phase in Reversed-Phase Liquid Chromatography. Agilent Technologies. [Link]

  • Peak Tailing in Reversed-Phase HPLC. Waters Corporation. [Link]

  • Troubleshooting HPLC: Peak Tailing. Restek Corporation. [Link]

Technical Support Center: Optimization of Catalyst and Solvent for 1-Acetyl-5-methoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Acetyl-5-methoxyindole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial chemical transformation. As a key intermediate in the synthesis of melatonin and other pharmacologically active compounds, achieving high yield and purity of this compound is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing systematic solutions.

Question 1: My reaction yield is disappointingly low, or the reaction has stalled. What are the likely causes and how can I improve the outcome?

Answer: Low conversion is a frequent challenge stemming from several factors related to reaction kinetics and catalyst efficacy.

  • Potential Causes & Diagnosis:

    • Insufficient Base Strength or Catalyst Activity: The N-acetylation of indole is contingent on rendering the indole nitrogen sufficiently nucleophilic. If a weak base (e.g., NaHCO₃) is used, deprotonation of the N-H group (pKa ≈ 17) may be incomplete, leading to a slow or stalled reaction.

    • Inappropriate Solvent: The chosen solvent may not adequately dissolve the indole substrate or the base, leading to a heterogeneous mixture with poor reaction kinetics. Protic solvents like alcohols can compete with the indole for the acetylating agent, reducing yield.

    • Sub-optimal Temperature: Acylation reactions have an activation energy barrier. If the reaction temperature is too low, the reaction rate may be impractically slow.

    • Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride are sensitive to moisture. The presence of water in the solvent or on the glassware will consume the reagent, reducing its effective concentration.

  • Step-by-Step Solutions:

    • Re-evaluate Your Base: If using a mild inorganic base like sodium carbonate (Na₂CO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃) or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For maximum reactivity, a strong base like sodium hydride (NaH) can be used to completely deprotonate the indole prior to adding the acetylating agent, though this requires strictly anhydrous conditions.

    • Optimize the Solvent System: Switch to a polar aprotic solvent such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). These solvents will effectively dissolve the reactants and stabilize the intermediate indolide anion without interfering with the reaction. A study on Na₂CO₃-catalyzed N-acylation found MeCN to be highly effective.[1]

    • Increase Reaction Temperature: Gently heat the reaction mixture. For many base-catalyzed acetylations, temperatures between 50-80 °C can significantly increase the reaction rate. For higher-boiling solvents like mesitylene, reflux temperatures may be necessary, particularly for less reactive acylating agents.[2]

    • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.

Question 2: My product is contaminated with a significant amount of 3-acetyl-5-methoxyindole. How can I improve the selectivity for N-acetylation?

Answer: This is a classic regioselectivity problem in indole chemistry. The indole ring is electron-rich, and under neutral or acidic conditions, it undergoes electrophilic substitution preferentially at the C3 position.[3][4] Achieving N-selectivity requires conditions that favor nucleophilic attack by the nitrogen atom.

  • Causality—N- vs. C-Acetylation:

    • C3-Acetylation (Friedel-Crafts type): Occurs when the acetylating agent acts as an electrophile and attacks the π-system of the indole ring. This pathway is dominant in the absence of a base or in the presence of a Lewis acid.[4]

    • N-Acetylation: Occurs when the indole nitrogen acts as a nucleophile. This pathway is strongly favored when the N-H proton is removed by a base, creating a highly nucleophilic indolide anion.

  • Strategic Solutions for N-Selectivity:

    • Utilize a Strong Base: The most reliable method is to deprotonate the indole first. Using a stoichiometric amount of a base like NaH in an aprotic solvent like THF or DMF will generate the sodium salt of 5-methoxyindole. Subsequent addition of the acetylating agent will result in rapid and highly selective N-acetylation.

    • Implement Phase-Transfer Catalysis (PTC): A PTC system is an excellent and practical method for selective N-acylation.[2] In a biphasic system (e.g., Dichloromethane/Water), a base like NaOH deprotonates the indole in the aqueous phase. A phase-transfer catalyst (e.g., Tetrabutylammonium Bromide - TBAB) then transports the indolide anion into the organic phase where it reacts with the acetylating agent. This keeps the concentration of the reactive anion low and localized, favoring N-acylation.

    • Choose the Right Catalyst-Solvent Pair: An inorganic base like Na₂CO₃ or K₂CO₃ in a polar aprotic solvent like MeCN or DMF at elevated temperatures provides a good balance of reactivity and selectivity for many applications.[1]

Question 3: I've managed to synthesize the 1-acetyl product, but it's contaminated with 1,3-diacetyl-5-methoxyindole. How do I prevent this over-acetylation?

Answer: The formation of the 1,3-diacetyl byproduct indicates that the initially formed this compound is undergoing a subsequent C3-acetylation. While the N-acetyl group is electron-withdrawing, the indole ring can still be reactive enough for a second electrophilic substitution under forcing conditions.

  • Preventative Measures:

    • Control Stoichiometry: Carefully control the amount of the acetylating agent. Use no more than 1.05–1.1 equivalents relative to the 5-methoxyindole. Adding the acetylating agent slowly (e.g., via a syringe pump) can also help maintain a low instantaneous concentration, minimizing the secondary reaction.

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, work up the reaction promptly.

    • Order of Addition: If using a strong base like NaH, ensure the deprotonation is complete before adding the acetylating agent. This ensures the acetylating agent reacts preferentially with the highly nucleophilic indolide anion rather than engaging in a slower, uncatalyzed C3-acetylation with the N-acetylated product.

Frequently Asked Questions (FAQs)

Q: What are the most common and effective catalyst systems for this synthesis?

A: Catalyst choice depends on the desired scale, cost, and available reagents.

  • Inorganic Bases (K₂CO₃, Na₂CO₃): These are cost-effective, easy to handle, and effective when paired with polar aprotic solvents like acetonitrile at elevated temperatures.[1] They are an excellent starting point for general lab-scale synthesis.

  • Strong Bases (NaH, KH): These offer the highest selectivity for N-acetylation by ensuring complete deprotonation of the indole. However, they are air- and moisture-sensitive and require rigorous anhydrous techniques.

  • Phase-Transfer Catalysts (TBAB, TBHS): Paired with an aqueous base, PTCs provide high N-selectivity under mild, scalable, and operationally simple conditions, making them suitable for both lab and industrial applications.[2]

  • Modern Catalytic Systems: For specialized applications, advanced methods exist. These include dehydrogenative coupling using a TPAP catalyst and an alcohol as the acyl source, or oxidative organocatalysis with N-Heterocyclic Carbenes (NHCs) using aldehydes as the acylating agent.[4][5] These methods are notable for their mild conditions and unique substrate scope.

Q: How critical is solvent selection?

A: Solvent choice is a critical parameter that influences reactant solubility, reaction rate, and selectivity.

  • Recommended: Polar aprotic solvents (DMF, MeCN, THF, DMSO) are generally the best choice. They dissolve the indole substrate and inorganic bases well and stabilize the charged intermediates that facilitate N-acetylation.

  • Use with Caution: Nonpolar aprotic solvents (Toluene, Xylene, Hexane) can be used, often in conjunction with PTC or at high temperatures to ensure sufficient reaction rates.[2]

  • Generally Avoid: Protic solvents (Water, Methanol, Ethanol) should be avoided as they can react with the acetylating agent and the deprotonated indole, leading to byproducts and reduced yields.

Q: Can I use acetic acid directly as the acetylating agent?

A: Direct acylation with carboxylic acids is possible but challenging because water is produced, which can lead to an unfavorable equilibrium. However, a published method for indoles involves using boric acid as a catalyst in a high-boiling solvent like mesitylene with a Dean-Stark apparatus to continuously remove water, thereby driving the reaction to completion.[2] This method avoids the need for highly reactive acyl halides or anhydrides.

Data Summary: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the N-acylation of indoles, providing a comparative overview to guide your experimental design.

Catalyst SystemAcetylating AgentSolventTemperatureTypical YieldReference
Na₂CO₃Alkenyl CarboxylatesMeCN120 °CGood to Excellent[1]
Boric Acid (0.3 eq.)Carboxylic AcidMesityleneRefluxModerate[2]
TPAP (catalytic)Primary AlcoholN/AMildGood[5]
NHC (organocatalyst)AldehydeN/AAmbientGood to Excellent[4]
TriethylamineAcetyl ChlorideDichloromethane15-20 °CHigh (for related substrate)[6]
Sodium AcetateAcetic AnhydrideAcetic AnhydrideReflux60% (for indole)[3]
Experimental Protocols
General Protocol for N-Acetylation using Potassium Carbonate

This protocol provides a reliable and straightforward starting point for the synthesis of this compound.

Materials:

  • 5-methoxyindole

  • Acetic Anhydride (Ac₂O)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-methoxyindole (1.0 eq).

  • Addition of Base and Solvent: Add finely powdered, anhydrous potassium carbonate (2.0 eq) followed by anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration of the indole).

  • Addition of Acetylating Agent: Begin stirring the mixture. Add acetic anhydride (1.1 eq) dropwise to the slurry at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Visualization of Key Concepts
Decision Workflow for Reaction Optimization

This diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

G cluster_troubleshooting Troubleshooting Paths start Start Synthesis check_result Analyze Product: Yield & Purity (TLC/LC-MS) start->check_result low_yield Low Yield / Stalled Reaction check_result->low_yield < 80% Yield byproducts Byproducts Observed check_result->byproducts Impure success Success: High Yield & Purity check_result->success Acceptable increase_temp Increase Temperature (e.g., to 80°C) low_yield->increase_temp id_byproduct Identify Byproduct byproducts->id_byproduct stronger_base Use Stronger Base (e.g., K2CO3, DBU, NaH) increase_temp->stronger_base change_solvent Change Solvent (e.g., MeCN, DMF) stronger_base->change_solvent c3_acetyl 3-Acetyl Impurity id_byproduct->c3_acetyl C3-isomer di_acetyl 1,3-Diacetyl Impurity id_byproduct->di_acetyl Di-substituted fix_c3 Increase Basicity (Favor N-deprotonation) Consider PTC c3_acetyl->fix_c3 fix_diacetyl Reduce Acylating Agent (1.1 eq) Lower Temperature & Time di_acetyl->fix_diacetyl G cluster_reactants cluster_N_path N-Acetylation Pathway cluster_C_path C-Acetylation Pathway indole 5-Methoxyindole anion Indolide Anion (N-Nucleophile) indole->anion + Base - H⁺ c3_attack C3 attacks Ac-X (Electrophilic Substitution) indole->c3_attack + Ac-X ac_x Ac-X (e.g., Ac₂O) base Base (e.g., K₂CO₃) n_product This compound (Desired Product) anion->n_product + Ac-X neutral Neutral / Lewis Acid Conditions c_product 3-Acetyl-5-methoxyindole (Byproduct) c3_attack->c_product - H⁺

Caption: Competing N-Acetylation and C-Acetylation pathways for indole.

References
  • Synthesis method of N-acetyl-5-methoxy tryptamine.
  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, PMC - NIH. [Link]

  • Preparation method of 5-methoxyindole.
  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, PMC - NIH. [Link]

  • Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists. Journal of Medicinal Chemistry. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. [Link]

  • Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PubMed Central. [Link]

  • Studies on Acetylation of Indoles. E-Journal of Chemistry, ResearchGate. [Link]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 14, No. 2, 1980. [Link]

  • Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications (RSC Publishing). [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules, PMC - NIH. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, MDPI. [Link]

  • Synthesis of 5-Methoxy-2-acetyl-1-naphthol. ResearchGate. [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of 1-Acetyl-5-methoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic methods for validating the successful synthesis of 1-Acetyl-5-methoxyindole, a key intermediate in the synthesis of various biologically active compounds. We will move beyond rote procedural descriptions to explain the underlying principles that make these techniques a self-validating system for ensuring the integrity of your synthetic products.

The Synthetic Landscape: From Starting Materials to Target Molecule

The synthesis of this compound typically involves the N-acetylation of 5-methoxyindole using an acetylating agent such as acetic anhydride. While seemingly straightforward, this reaction can yield impurities if not performed under optimal conditions. The primary starting material, 5-methoxyindole, and the acetylating agent, acetic anhydride, are the most probable contaminants in the final product. Additionally, side reactions, though less common under controlled conditions, could lead to byproducts such as 3-acetyl-5-methoxyindole or even di-acetylated species. Therefore, a robust analytical workflow is essential to confirm the presence of the desired N-acetylated product and the absence of these potential impurities.

The Spectroscopic Toolkit: A Multi-faceted Approach to Validation

A single spectroscopic technique rarely provides a complete picture of a molecule's identity and purity. A more reliable approach involves the synergistic use of multiple techniques, each offering a unique piece of the structural puzzle. Here, we will focus on the "big three" of organic spectroscopy—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a comprehensive validation workflow.

Workflow for Spectroscopic Validation

Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Chromatography/ Recrystallization NMR ¹H & ¹³C NMR Purified Product->NMR IR FT-IR Purified Product->IR MS Mass Spec Purified Product->MS Structure Confirmed Structure Confirmed NMR->Structure Confirmed Correct Signals & Integration Impurity Detected Impurity Detected NMR->Impurity Detected Extra Signals IR->Structure Confirmed Key Functional Group Peaks IR->Impurity Detected Unexpected Peaks MS->Structure Confirmed Correct Molecular Ion MS->Impurity Detected Unexpected m/z

Caption: A typical workflow for the synthesis, purification, and spectroscopic validation of a target compound.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[1] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular framework with high confidence.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[2]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum of pure this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The key diagnostic signals that confirm the N-acetylation are the disappearance of the N-H proton signal of the starting material, 5-methoxyindole (typically a broad singlet around 8.0 ppm), and the appearance of a sharp singlet for the acetyl methyl protons.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment This compound (Expected) 5-Methoxyindole (Starting Material) Acetic Anhydride (Reagent)
Acetyl CH₃~2.6 (s, 3H)-~2.2 (s, 6H)
Methoxy OCH₃~3.8 (s, 3H)~3.8 (s, 3H)-
Indole Protons~6.5-7.5 (m, 5H)~6.4-7.2 (m, 5H)-
Indole N-H-~8.0 (br s, 1H)-

Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The presence of the singlet at approximately 2.6 ppm, integrating to three protons, is a strong indicator of the acetyl group's presence. Conversely, the absence of the broad N-H singlet around 8.0 ppm confirms that the acetylation has occurred at the nitrogen atom.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The most significant change upon acetylation is the appearance of a carbonyl carbon signal and an acetyl methyl carbon signal.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment This compound (Expected) 5-Methoxyindole (Starting Material) Acetic Anhydride (Reagent)
Acetyl C=O~168-~167
Acetyl CH₃~24-~22
Methoxy OCH₃~56~56-
Indole Aromatic Carbons~102-136~100-131-

The downfield signal around 168 ppm is characteristic of an amide carbonyl carbon, providing definitive evidence of N-acetylation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Experimental Protocol: FT-IR Sample Preparation (ATR)
  • Sample Preparation: Place a small amount of the solid purified product directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

  • Background Subtraction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and subtracted from the sample spectrum.

Interpreting the IR Spectrum

The IR spectrum of this compound will be significantly different from that of its precursor, 5-methoxyindole. The key diagnostic feature is the appearance of a strong carbonyl (C=O) stretching vibration and the disappearance of the N-H stretching vibration.

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode This compound (Expected) 5-Methoxyindole (Starting Material) Acetic Anhydride (Reagent)
N-H StretchAbsent~3400 (broad)Absent
C=O Stretch (Amide)~1700 (strong)Absent~1825 and ~1750 (two bands)
C-H Stretch (Aromatic)~3100-3000~3100-3000Absent
C-H Stretch (Aliphatic)~3000-2850~3000-2850~3000-2850
C-O Stretch (Ether)~1250-1050~1250-1050~1125

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the amide carbonyl group in the product. The absence of the broad N-H stretch around 3400 cm⁻¹, which is characteristic of the starting indole, confirms the success of the N-acetylation.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) provides the molecular weight of the compound, which is a critical piece of evidence for its identity.[4][5] Furthermore, the fragmentation pattern can offer additional structural information.

Experimental Protocol: Mass Spectrometry Sample Preparation
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Analyzing the Mass Spectrum

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₁H₁₁NO₂), which is 189.21 g/mol .

Table 4: Comparison of Expected Molecular Ion Peaks (m/z)

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z
This compoundC₁₁H₁₁NO₂189.21189 or 190 ([M+H]⁺)
5-MethoxyindoleC₉H₉NO147.17147 or 148 ([M+H]⁺)
Acetic AnhydrideC₄H₆O₃102.09Not typically observed as a molecular ion

A prominent peak at m/z 189 (or 190) strongly supports the formation of the desired product. The fragmentation pattern can also be informative. For N-acetylindoles, a characteristic fragmentation is the loss of the acetyl group (CH₃CO•), resulting in a significant peak at m/z 146.

Fragmentation Pathway of this compound

Fragmentation Pathway M+ This compound (M+•) m/z = 189 Fragment1 Loss of CH₂CO (ketene) M+->Fragment1 - CH₂=C=O Fragment2 Loss of •CH₃ M+->Fragment2 - •CH₃ Ion1 [M - 42]+• m/z = 147 Fragment1->Ion1 Ion2 [M - 15]+ m/z = 174 Fragment2->Ion2

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Symphony of Spectroscopic Evidence

The validation of a chemical synthesis is not a matter of a single "pass" or "fail" test. Instead, it is a process of building a compelling case through the convergence of evidence from multiple, independent analytical techniques. By judiciously applying and interpreting the data from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the synthesis of this compound and ensure the quality and reliability of their scientific findings. This multi-pronged approach embodies the principles of scientific integrity, providing a self-validating system that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2025, August 9). Studies on Acetylation of Indoles. [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • SciRP.org. (2015). Study of Mass Spectra of Some Indole Derivatives. [Link]

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comparative analysis of 1-Acetyl-5-methoxyindole and melatonin's antioxidant capacity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Role of the Indole Nitrogen

In the development of indole-based therapeutics, structural analogs are frequently screened to map the pharmacophore. This guide compares Melatonin (N-acetyl-5-methoxytryptamine), the endogenous antioxidant prototype, against 1-Acetyl-5-methoxyindole , a specific structural analog where the acetylation occurs on the indole nitrogen (position 1) rather than the ethylamine side chain.

The Core Thesis: Melatonin acts as a superior antioxidant due to the presence of a free secondary amine at position 1 (N1-H) on the indole ring. This moiety is the primary site for Hydrogen Atom Transfer (HAT), the dominant mechanism for radical scavenging in indoles. This compound , by virtue of N1-acetylation, lacks this hydrogen donor and suffers from reduced electron density due to the electron-withdrawing acetyl group. Consequently, it serves as a negative control or a mechanistic probe to demonstrate the necessity of the N1-H bond for antioxidant efficacy.

Chemical Identity & Structural Divergence

To understand the functional disparity, we must first isolate the structural differences.

FeatureMelatonin (The Standard)This compound (The Analog)
CAS Registry 73-31-413303-05-4
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide1-(5-methoxy-1H-indol-1-yl)ethanone
Acetylation Site Side-chain Nitrogen (Aliphatic amine)Indole Ring Nitrogen (N1)
Indole N-H Status Free (Available for H-donation) Blocked (Substituted)
Electronic State Electron-rich (Activated ring)Electron-deficient (Deactivated ring)
LogP (Predicted) ~1.6 (Amphiphilic)~2.1 (More Lipophilic)
Visualizing the Structural Blockade

The following diagram illustrates the steric and electronic blockade introduced by N1-acetylation.

ChemicalStructure Melatonin Melatonin (N-acetyl-5-methoxytryptamine) Mechanism Antioxidant Mechanism Melatonin->Mechanism N1-H Bond Present Analog This compound (N1-acetylated) Analog->Mechanism N1-Acetyl Blockade HAT High Radical Scavenging (Cascade Activation) Mechanism->HAT Hydrogen Atom Transfer (Primary Scavenging) SET SET Mechanism->SET Single Electron Transfer (Secondary) Blocked Minimal Activity (Steric/Electronic Inhibition) Mechanism->Blocked HAT Impossible (No labile H) ReducedSET ReducedSET Mechanism->ReducedSET Reduced Electron Transfer (Acetyl withdraws density)

Caption: Structural comparison highlighting the loss of the critical N1-H donor site in this compound.

Comparative Antioxidant Performance[1][2][3][4][5][6][7][8]

The antioxidant capacity of indoles is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Hydrogen Atom Transfer (HAT)
  • Melatonin: The N1-H bond dissociation energy (BDE) is sufficiently low to allow abstraction by hydroxyl (•OH) or peroxyl (ROO•) radicals.[1][2][3][4][5][6][7][8][9] This results in a resonance-stabilized indolyl radical, which further reacts to form metabolites like AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine), continuing the scavenging cascade.

  • This compound: The N1 position is capped with an acetyl group. There is no hydrogen atom to donate. The HAT mechanism is abolished .

Single Electron Transfer (SET)
  • Melatonin: The methoxy group at C5 donates electron density to the ring, making melatonin a good electron donor.

  • This compound: While the C5-methoxy group remains, the N1-acetyl group is strongly electron-withdrawing . It pulls electron density away from the indole ring, significantly increasing the ionization potential. This makes the molecule a poor electron donor compared to melatonin.

Summary of Expected Experimental Data

Based on standard Structure-Activity Relationship (SAR) principles for indoles.

AssayMelatonin PerformanceThis compound PerformanceInterpretation
DPPH (IC50) Low IC50 (High Potency)High IC50 (Low/No Potency)Lack of N-H donor prevents quenching of DPPH radical.
ABTS (TEAC) High TEAC ValueMinimal TEAC ValueElectron withdrawal by acetyl group hinders cation radical formation.
•OH Scavenging High (Cascade Effect)LowCannot form stable intermediates; likely degrades non-specifically.

Experimental Protocols (Self-Validating Systems)

To verify these claims in your lab, use the following protocols. These are designed to isolate the HAT and SET mechanisms.

Protocol A: DPPH Radical Scavenging Assay (HAT Focus)

This assay primarily measures the ability to donate hydrogen atoms.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Solvent: Methanol (HPLC Grade)

  • Controls: Ascorbic Acid (Positive), Melatonin (Test 1), this compound (Test 2).

Workflow:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol (protect from light; solution should be deep purple).

  • Dilution Series: Prepare serial dilutions of Melatonin and this compound (range: 10 µM to 1000 µM).

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Time-Course: Incubate in dark at RT for 30 minutes.

  • Readout: Measure absorbance at 517 nm .

  • Validation Check: The Melatonin wells should turn pale yellow (reduction of DPPH). The this compound wells should remain purple (indicating failure to scavenge).

Protocol B: Cyclic Voltammetry (SET Focus)

This protocol quantifies the oxidation potential (willingness to lose an electron).

Materials:

  • Potentiostat

  • Working Electrode: Glassy Carbon

  • Reference Electrode: Ag/AgCl

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate in Acetonitrile.

Workflow:

  • Dissolution: Dissolve compounds to 1 mM concentration in the electrolyte solution.

  • Scan: Perform a sweep from 0 V to +1.5 V at a scan rate of 100 mV/s.

  • Analysis: Record the Anodic Peak Potential (

    
    ).
    
  • Causality: Melatonin will show a lower

    
     (easier to oxidize). This compound will show a significantly higher 
    
    
    
    (harder to oxidize) due to the electron-withdrawing N-acetyl group.

Mechanism of Action: The Cascade vs. The Dead End

The superiority of melatonin lies not just in the initial scavenging event, but in its metabolites.

ScavengingCascade cluster_Melatonin Melatonin Pathway (Active) cluster_Analog 1-Acetyl Analog Pathway (Inactive) M Melatonin Rad Indolyl Radical M->Rad Donates H (scavenges •OH) AFMK AFMK (Metabolite) Rad->AFMK Superoxide interaction AMK AMK (Metabolite) AFMK->AMK Enzymatic/Non-enzymatic Scavenge Scavenge AMK->Scavenge Further Scavenging (CO3•-) A This compound DeadEnd No Stable Radical A->DeadEnd Cannot Donate H Resists Oxidation

Caption: Melatonin generates active metabolites (AFMK/AMK), creating a scavenging cascade.[1][10] The 1-Acetyl analog is a metabolic dead end.

Conclusion & Recommendation

Scientific Verdict: this compound is inferior to Melatonin in antioxidant capacity.[1] It lacks the requisite molecular machinery (the N1-H bond) to perform Hydrogen Atom Transfer and possesses an electronic structure that inhibits Single Electron Transfer.

Application Advice:

  • For Therapeutic Use: Stick to Melatonin or side-chain modified analogs.

  • For Research: Use this compound as a negative control to validate that your observed antioxidant effect is indeed driven by the indole nitrogen. If your assay shows high activity for the 1-Acetyl analog, suspect a non-specific mechanism or assay interference.

References

  • Tan, D. X., et al. (2002). Chemical and physical properties and potential mechanisms: Melatonin as a broad spectrum antioxidant.[10][6][9] Current Topics in Medicinal Chemistry.

  • Galano, A., et al. (2013).[4] On the free radical scavenging activities of melatonin's metabolites, AFMK and AMK.[10][4][8][9] Journal of Pineal Research.[4]

  • Allegra, M., et al. (2003). The chemistry of melatonin's interaction with reactive species.[11][3][12][4][6][7][9] Journal of Pineal Research.[4]

  • PubChem Database. (2025). Compound Summary: this compound (CAS 13303-05-4).

  • Reiter, R. J., et al. (2016). Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best ideas. Cellular and Molecular Life Sciences.

Sources

A Comparative Guide to 1-Acetyl-5-methoxyindole and N-acetylserotonin: Unraveling Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of N-acetylserotonin (NAS) and the structurally related compound, 1-Acetyl-5-methoxyindole. While N-acetylserotonin is increasingly recognized for its diverse biological functions beyond being a mere precursor to melatonin, this compound remains a less-explored molecule. Here, we delve into their distinct chemical structures, biosynthetic pathways, and critically compare their known and inferred biological effects, supported by experimental data and methodologies. Our objective is to furnish a clear, evidence-based perspective to inform future research and drug development endeavors in neuropharmacology and beyond.

Introduction: Distinguishing Two Structurally Related Indoleamines

N-acetylserotonin (NAS) is a naturally occurring indoleamine synthesized from serotonin.[1][2] For decades, its primary role was considered to be that of an intermediate in the biosynthesis of melatonin.[2] However, a growing body of evidence has illuminated NAS as a bioactive molecule in its own right, with significant neuroprotective, antioxidant, and antidepressant-like properties.[1][2][3] These effects are often mediated through mechanisms distinct from those of melatonin, most notably through the activation of the Tropomyosin receptor kinase B (TrkB).[3][4][5]

This compound, on the other hand, represents a structural isomer of melatonin (N-acetyl-5-methoxytryptamine). The key distinction lies in the position of the acetyl group: in this compound, it is attached to the nitrogen atom of the indole ring (position 1), whereas in melatonin, it is on the nitrogen of the ethylamine side chain. This seemingly subtle structural variance has profound implications for the molecule's chemical properties and, consequently, its biological activity. It is crucial to differentiate this compound from the extensively studied melatonin. Due to a paucity of direct research on this compound, some of its potential biological effects discussed herein are inferred from structure-activity relationships with related indole compounds.

Biosynthesis and Metabolism: Divergent Pathways

The metabolic pathways of N-acetylserotonin are well-characterized, while those of this compound are largely hypothetical.

N-acetylserotonin (NAS): NAS is endogenously produced from serotonin via the enzyme arylalkylamine N-acetyltransferase (AANAT).[1][6] This acetylation is a critical step in the synthesis of melatonin, as NAS is subsequently O-methylated by acetylserotonin O-methyltransferase (ASMT) to form melatonin.[1][6] The activity of AANAT, and thus the production of NAS, exhibits a circadian rhythm, with levels peaking during the dark phase.[3]

This compound: A definitive biosynthetic pathway for this compound in mammals has not been described. It is not a known intermediate in the canonical melatonin synthesis pathway. Its formation would necessitate the N-acetylation of 5-methoxyindole. Metabolically, it is plausible that the acetyl group could be removed by hydrolysis, yielding 5-methoxyindole, a compound that has shown some biological activities, including antifungal properties.[7]

G cluster_0 N-acetylserotonin Pathway cluster_1 Hypothetical this compound Pathway Serotonin Serotonin NAS NAS Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT 5-Methoxyindole 5-Methoxyindole This compound This compound 5-Methoxyindole->this compound N-acetylation (hypothetical) This compound->5-Methoxyindole Hydrolysis (hypothetical)

Caption: Biosynthetic pathways of N-acetylserotonin and this compound.

Comparative Biological Effects

The differing structures of NAS and this compound lead to distinct interactions with biological targets and, consequently, different physiological effects.

FeatureN-acetylserotonin (NAS)This compound (Inferred)
Primary Receptor Targets TrkB, MT1, MT2, MT3Likely weak affinity for melatonin receptors; other targets unknown.
Neuroprotection Potent, primarily via TrkB activation.[4][8]Potential, but lacks the key side chain for TrkB agonism.
Antioxidant Activity Strong direct radical scavenger, potentially more potent than melatonin in some models.[1]Expected antioxidant activity due to the indole ring, but likely less than NAS.
Anti-inflammatory Effects Demonstrated inhibition of pro-inflammatory pathways.[9]Possible, but not experimentally verified.
Biosynthesis Endogenously produced from serotonin via AANAT.[1][2]No known endogenous pathway in mammals.
Receptor Interactions

N-acetylserotonin: A key differentiator for NAS is its function as a potent agonist of the TrkB receptor , the primary receptor for brain-derived neurotrophic factor (BDNF).[3][4][5] This interaction is independent of BDNF and is responsible for many of the neurotrophic and antidepressant effects of NAS.[3][10] NAS also acts as an agonist at melatonin receptors MT1, MT2, and MT3, though its affinity for MT3 may be higher than that of melatonin.[1][3][11]

This compound: The structural alterations in this compound, specifically the acetylation on the indole nitrogen and the lack of the ethylamine side chain present in NAS and melatonin, make it an unlikely potent agonist for either TrkB or melatonin receptors. The ethylamine side chain is critical for high-affinity binding to melatonin receptors. While it may retain some weak affinity, it would not be expected to be a primary mechanism of action.

G cluster_0 cluster_1 NAS N-acetylserotonin TrkB TrkB NAS->TrkB Potent Agonist MT Melatonin Receptors (MT1, MT2, MT3) NAS->MT Agonist A1M This compound A1M->MT Weak/No Interaction (Hypothesized)

Caption: Receptor interaction profiles of NAS and this compound.

Neuroprotective and Neurogenic Effects

The ability of N-acetylserotonin to activate TrkB underpins its significant neuroprotective and neurogenic properties.[2][4][8] Studies have shown that NAS can protect neurons from excitotoxicity and promote neurogenesis in the hippocampus, effects not robustly observed with melatonin.[2][4] This TrkB-mediated pathway suggests therapeutic potential for NAS and its derivatives in neurodegenerative diseases and depression.[4][8]

For This compound , a similar TrkB-mediated neuroprotective effect is not anticipated due to its structural dissimilarity to TrkB agonists. While indole compounds, in general, can exhibit neuroprotective effects through antioxidant mechanisms, the potent, specific neurotrophic factor-like activity of NAS would likely be absent.

Antioxidant Properties

Both molecules are expected to possess antioxidant capabilities due to the electron-rich indole nucleus, which can donate an electron to scavenge free radicals.

N-acetylserotonin has been shown to be a potent antioxidant, with some studies suggesting it is 5 to 20 times more effective than melatonin at protecting against oxidative damage and lipid peroxidation.[1]

This compound , as an indole derivative, would also be predicted to have free radical scavenging properties. However, the presence and configuration of the side chains in molecules like melatonin and NAS contribute to their overall antioxidant efficacy.[12] Without direct experimental comparison, it is reasonable to hypothesize that the antioxidant capacity of this compound may be less pronounced than that of NAS.

Experimental Protocols

To empirically determine and compare the biological activities of these two compounds, specific assays are required. Below are outlined methodologies for assessing receptor binding affinity and antioxidant capacity.

Protocol: Competitive Radioligand Binding Assay for Melatonin Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound and N-acetylserotonin for melatonin receptors (e.g., MT1) expressed in a stable cell line.

Principle: The assay measures the ability of the unlabeled test compounds (NAS and this compound) to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for binding to the receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human MT1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a constant concentration of 2-[¹²⁵I]iodomelatonin (typically near its Kd value).

    • Add increasing concentrations of the unlabeled competitor (N-acetylserotonin or this compound) in a serial dilution.

    • For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Cell Membranes (with MT1 Receptors) B Incubate Membranes with: - [¹²⁵I]iodomelatonin (constant) - Competitor (variable conc.) A->B C Separate Bound/Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [Competitor] D->E F Calculate IC₅₀ and Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of the compounds to prevent the formation of intracellular reactive oxygen species (ROS).

Principle: The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will reduce the rate of DCF formation.

Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 or Caco-2) in a black, clear-bottom 96-well plate and grow to confluence.

  • Compound and Probe Loading:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of N-acetylserotonin or this compound, along with a positive control (e.g., Quercetin), for 1-2 hours.

    • Add the DCFH-DA probe to all wells and incubate for 60 minutes in the dark.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove excess probe and compound.

    • Add a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1-2 hours.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.

    • Calculate the percentage of inhibition of ROS formation for each compound concentration relative to the control (AAPH alone).

    • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of ROS formation.

Conclusion and Future Perspectives

The comparison between N-acetylserotonin and this compound highlights a crucial principle in pharmacology: subtle structural changes can lead to vastly different biological profiles. N-acetylserotonin has emerged as a pleiotropic signaling molecule with a unique and potent mechanism of action through TrkB activation, positioning it as a promising lead for neuroprotective and antidepressant therapies.[2][3][4]

In contrast, this compound remains a pharmacological enigma. Based on structure-activity relationships, it is unlikely to share the key receptor-mediated activities of NAS or melatonin. However, its potential as an antioxidant and its other yet-to-be-discovered biological effects warrant investigation. Future research should focus on the direct synthesis and in vitro/in vivo characterization of this compound to empirically validate its receptor binding profile, antioxidant capacity, and overall pharmacological effects. Such studies will clarify its potential, if any, as a therapeutic agent and enrich our understanding of the structure-activity landscape of indoleamines.

References

  • Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). (2017). Biomedical Journal of Scientific & Technical Research. [Link]

  • 5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum. (n.d.). PubMed Central. [Link]

  • Neuroprotective Effects of N-acetylserotonin and Its Derivative. (2025). ResearchGate. [Link]

  • Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. (n.d.). MDPI. [Link]

  • N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects. (2025). ResearchGate. [Link]

  • N-acetylserotonin activates TrkB receptor in a circadian rhythm. (2010). PNAS. [Link]

  • N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain. (n.d.). PubMed Central. [Link]

  • N-Acetylserotonin. (n.d.). Wikipedia. [Link]

  • N-acetyl serotonin derivatives as potent neuroprotectants for retinas. (n.d.). PNAS. [Link]

  • N-Acetylserotonin. (n.d.). PubChem. [Link]

  • N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. (n.d.). PubMed Central. [Link]

  • Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. (n.d.). PubMed. [Link]

  • N-acetylserotonin activates TrkB receptor in a circadian rhythm. (2010). PubMed. [Link]

Sources

Publish Comparison Guide: Validating the Mechanism of Action of 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous scientific framework for validating the mechanism of action (MoA) of 1-Acetyl-5-methoxyindole , a structural analog of melatonin and a synthetic intermediate with potential biological activity.

Executive Summary

This compound (CAS: 16382-16-4 / 58246-80-3) is a lipophilic indole derivative structurally homologous to Melatonin (N-acetyl-5-methoxytryptamine) but distinct in its lack of the ethyl-acetamide side chain.[1] While primarily utilized as a synthetic intermediate for C3-functionalized indoles, its N1-acetylation and 5-methoxy substitution pattern suggest potential activity as a Melatonin Receptor (MT1/MT2) modulator , a SIRT1 modulator , or a prodrug for 5-methoxyindole.[1]

This guide outlines a self-validating experimental strategy to elucidate its MoA, distinguishing between specific receptor pharmacology and non-specific chemical reactivity (e.g., N-deacetylation).[1]

Part 1: Comparative Analysis of Pharmacological Candidates

To validate this compound, it must be benchmarked against established ligands with defined mechanisms.[1]

FeatureThis compound Melatonin (Standard Agonist)Luzindole (Standard Antagonist)5-Methoxyindole (Metabolite/Parent)
Core Structure Indole (N1-Acetyl, 5-OMe)Tryptamine (C3-side chain, 5-OMe)Tryptamine (N-acetyl-2-benzyl)Indole (Free NH, 5-OMe)
Primary Target Putative: MT1/MT2 or PPAR

MT1, MT2 (G-protein coupled)MT1, MT2 (Competitive Antagonist)Unknown / Weak MT affinity
Binding Mode Hydrophobic (N1-Ac blocks H-bond)H-bond Donor (Indole NH) + AcceptorHydrophobic + Steric blockH-bond Donor (Indole NH)
Stability Labile: N1-Acetyl is hydrolyzableStable (Amide side chain)StableStable
Lipophilicity High (LogP ~2.[1][2][3]5)Moderate (LogP ~1.6)HighModerate
Key Validation Risk False Positive: Hydrolysis to 5-methoxyindoleRapid metabolism (6-hydroxylation)Non-specific bindingLow potency
Part 2: Mechanism Validation Workflow

The validation strategy addresses three critical questions:

  • Stability: Does the compound act intact, or is it a prodrug?

  • Affinity: Does it bind MT1/MT2 receptors despite N1-substitution?

  • Function: Is it an agonist, antagonist, or inverse agonist?

Phase 1: Chemical Stability & Prodrug Verification

Rationale: N1-acetyl indoles are susceptible to hydrolysis by esterases or spontaneous hydrolysis in aqueous media.[1] Activity may be due to the release of 5-methoxyindole .[1]

  • Protocol: Incubate 10 µM this compound in PBS (pH 7.4) and human plasma at 37°C.

  • Analysis: Monitor disappearance of parent and appearance of 5-methoxyindole via HPLC-UV/MS at 0, 1, 4, and 24 hours.

  • Decision Gate: If t1/2 < 1 hour, biological effects are likely driven by 5-methoxyindole.

Phase 2: Receptor Binding (Competition Assays)

Rationale: Determine if the N1-acetyl group tolerates the orthosteric binding pocket of MT1/MT2.[1]

  • System: CHO-K1 cells stably expressing human MT1 or MT2.[1]

  • Tracer: 2-[

    
    I]-Iodomelatonin (20 pM).[1]
    
  • Control: Melatonin (

    
     to 
    
    
    
    M).[1]
  • Expectation: If

    
    , the compound is likely inactive at these receptors. High affinity (
    
    
    
    ) suggests a novel binding mode.
Phase 3: Functional Signaling (G-Protein Activation)

Rationale: Binding does not imply activation. Melatonin receptors couple to


, inhibiting cAMP.
  • Assay: Forskolin-stimulated cAMP accumulation (HTRF or ELISA).

  • Agonist Mode: Treat cells with Forskolin (10 µM) + Test Compound.[1] Reduction in cAMP indicates Agonism.

  • Antagonist Mode: Treat with Forskolin + Melatonin (EC80) + Test Compound. Restoration of cAMP indicates Antagonism.

Part 3: Visualization of Mechanism & Workflow
Figure 1: Putative Signaling & Validation Logic

This diagram illustrates the bifurcation between direct receptor modulation and prodrug hydrolysis pathways.

MoA_Validation Compound This compound Hydrolysis Hydrolysis (Plasma/PBS) Compound->Hydrolysis Instability Receptor MT1/MT2 Receptor (GPCR) Compound->Receptor Direct Binding? Metabolite 5-Methoxyindole Hydrolysis->Metabolite Deacetylation Metabolite->Receptor Weak Affinity Gi_Complex Gi Protein Activation Receptor->Gi_Complex Agonist Action AC Adenylyl Cyclase Inhibition Gi_Complex->AC Inhibits Downstream ERK1/2 Phosphorylation Gi_Complex->Downstream Signaling cAMP cAMP Reduction AC->cAMP Decreases

Caption: Validation pathway distinguishing direct MT1/MT2 receptor agonism from prodrug hydrolysis effects.[1]

Figure 2: Experimental Decision Matrix

A logic flow for interpreting experimental data.

Decision_Matrix Start Start: this compound Stability Step 1: Stability Assay (t1/2 > 2h?) Start->Stability Unstable Unstable: Acts as Prodrug Stability->Unstable No Stable Stable: Test Binding Stability->Stable Yes Binding Step 2: MT1/MT2 Binding (Ki < 1 µM?) Stable->Binding NoBind No Binding: Off-Target Mechanism (e.g., COX, QR2) Binding->NoBind No Binds Binds: Test Function Binding->Binds Yes Function Step 3: cAMP Assay Binds->Function Agonist Reduces cAMP: MT Agonist Function->Agonist Inhibits AC Antagonist Blocks Melatonin: MT Antagonist Function->Antagonist Blocks Melatonin

Caption: Step-by-step decision tree for classifying the pharmacological profile of the compound.

Part 4: Detailed Experimental Protocols
Protocol A: [

I]-Iodomelatonin Competition Binding Assay

Objective: Quantify affinity (


) for MT1/MT2 receptors.[1]
  • Membrane Preparation: Harvest CHO-hMT1 cells in ice-cold Tris-HCl (50 mM, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 min. Resuspend pellet to 1 mg protein/mL.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membranes.

    • 50 µL [

      
      I]-Iodomelatonin (Final conc. 20-50 pM).[1]
      
    • 50 µL This compound (Serial dilution

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 10 µM Melatonin.[1]

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Detection: Count radioactivity in a gamma counter.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Western Blot for ERK1/2 Phosphorylation

Objective: Confirm downstream signaling activation (MAPK pathway).

  • Seeding: Plate CHO-hMT1 cells (2 x

    
    /well) in 6-well plates; starve in serum-free medium for 4 hours.
    
  • Treatment: Treat with This compound (1 µM) or Melatonin (10 nM) for 5, 15, and 30 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting: Separate proteins via SDS-PAGE; transfer to PVDF.

  • Antibodies: Probe with anti-pERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Validation: A robust agonist should induce transient pERK peaks at 5-15 min.[1]

References
  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

  • Hardeland, R. (2017).[4][5] "Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK)." Biomedical Journal of Scientific & Technical Research. Link

  • Legros, C., et al. (2014). "Melatonin MT1 and MT2 receptors display different molecular pharmacologies in the G-protein signaling pathways."[1] British Journal of Pharmacology. Link[1]

  • LKT Laboratories. "5-Methoxyindole Product Data & Biological Context." LKT Labs Catalog. Link

  • PubChem. "Compound Summary: this compound (CAS 58246-80-3)."[1] National Library of Medicine. Link

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A Comparative Guide to Validating the Receptor Binding Affinity of 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of novel compounds is paramount. This guide provides a comprehensive framework for validating the binding affinity of 1-Acetyl-5-methoxyindole, a compound of interest due to its structural similarity to key neurohormones. While direct experimental binding data for this compound is not extensively available in public databases, its molecular architecture suggests potential interactions with melatonin and serotonin receptors.

This document will not only compare this compound to established ligands for these receptors but will also provide detailed, field-proven experimental protocols to enable researchers to generate the necessary validation data. Our approach is grounded in scientific integrity, ensuring that the described methodologies constitute a self-validating system for rigorous and reproducible results.

Introduction to this compound and its Potential Targets

This compound is an indoleamine derivative. Its structure bears a close resemblance to N-acetyl-5-methoxytryptamine, commonly known as melatonin, a key regulator of circadian rhythms.[1][2][3][4] This structural similarity strongly suggests that this compound may exhibit affinity for melatonin receptors, MT1 and MT2.[2][4] Furthermore, the indole core is a common feature in ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, indicating a potential for cross-reactivity.[5]

Given these structural cues, the primary receptors of interest for validating the binding affinity of this compound are:

  • Melatonin Receptors (MT1 and MT2): These G protein-coupled receptors (GPCRs) are the primary targets for melatonin.[2][4] Activation of MT1 and MT2 receptors is associated with the regulation of sleep-wake cycles and other physiological processes.[2]

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): This large family of GPCRs (with the exception of the 5-HT3 ligand-gated ion channel) is involved in a wide array of physiological and psychological processes.[5] Many indole-based compounds exhibit affinity for various 5-HT receptor subtypes.

Comparative Analysis of Ligand Binding Affinities

To provide a context for the validation of this compound, it is essential to compare its potential binding profile with that of well-characterized ligands for the target receptors. The following tables summarize the binding affinities (Ki values) of standard agonists and antagonists for melatonin and serotonin receptors. The Ki value represents the inhibition constant and is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities of Standard Ligands for Melatonin Receptors (MT1 and MT2)

CompoundReceptor SubtypeKi (nM)Functional Activity
MelatoninMT1~0.1Agonist
MT2~0.1Agonist
RamelteonMT1~0.01Agonist
MT2~0.1Agonist
AgomelatineMT1~0.1Agonist
MT2~0.1Agonist
TasimelteonMT1~0.3Agonist
MT2~0.1Agonist
LuzindoleMT1~10Antagonist
MT2~0.4Antagonist
4P-PDOTMT1~100Antagonist
MT2~0.1Antagonist

Note: Ki values are approximate and can vary depending on the experimental conditions.

Table 2: Binding Affinities of Standard Ligands for Serotonin Receptors (5-HT1A and 5-HT2A)

CompoundReceptor SubtypeKi (nM)Functional Activity
Serotonin (5-HT)5-HT1A~1-5Agonist
5-HT2A~5-20Agonist
8-OH-DPAT5-HT1A~1Agonist
Ketanserin5-HT2A~1-2Antagonist/Inverse Agonist
Spiperone5-HT1A~10-20Antagonist
5-HT2A~0.5-2Antagonist

Note: Ki values are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Binding Affinity Validation

To empirically determine the binding affinity of this compound, radioligand binding assays are the gold standard. These assays are based on the principle of competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.

Radioligand Binding Assay for Melatonin Receptors (MT1 and MT2)

This protocol is designed to determine the affinity of this compound for the human MT1 and MT2 receptors.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Utilize cell lines stably expressing the human MT1 or MT2 receptor (e.g., HEK293 or CHO cells).

    • Culture cells to confluency and harvest.

    • Prepare cell membranes by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of a high-affinity radioligand, such as [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin. The concentration should be at or below the Kd of the radioligand for the receptor to ensure sensitive detection of competition.

      • Varying concentrations of the unlabeled test compound, this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

      • A fixed amount of the receptor-containing cell membrane preparation.

    • For the determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known unlabeled ligand (e.g., 10 µM melatonin).

    • Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand ([³H]-Melatonin) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound (this compound) Test_Compound_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 Determination & Ki Calculation Counting->Data_Analysis

Workflow for Radioligand Binding Assay
Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT1A)

This protocol outlines the procedure for determining the binding affinity of this compound for the human 5-HT1A receptor.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Use cell lines stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or tissue homogenates from brain regions rich in 5-HT1A receptors (e.g., hippocampus or cortex).

    • Prepare cell membranes or tissue homogenates as described for the melatonin receptor assay.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of a selective 5-HT1A radioligand, such as [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist). The choice of radioligand can provide insights into whether the test compound preferentially binds to the high- or low-affinity state of the receptor.

      • Varying concentrations of this compound.

      • A fixed amount of the receptor preparation.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

    • Incubate the plates at a suitable temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • Separation and Detection:

    • Follow the same procedure of vacuum filtration and scintillation counting as described for the melatonin receptor assay.

  • Data Analysis:

    • Analyze the data as described for the melatonin receptor assay to determine the IC50 and Ki values for this compound at the 5-HT1A receptor.

Serotonin_Receptor_Binding_Assay Start Start Prepare_Reagents Prepare Reagents: - 5-HT1A Receptor Source - [³H]-Radioligand - this compound Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add Radioligand - Add Test Compound - Add Receptor Prepare_Reagents->Assay_Setup Incubate Incubate to reach equilibrium Assay_Setup->Incubate Separate Separate bound/free ligand via filtration Incubate->Separate Measure Measure radioactivity Separate->Measure Analyze Analyze data to determine Ki Measure->Analyze End End Analyze->End

5-HT1A Receptor Binding Assay Workflow

Functional Activity Assessment

Beyond determining binding affinity, it is crucial to characterize the functional activity of this compound at these receptors. This can be achieved through various functional assays, such as:

  • cAMP Assays: For Gi-coupled receptors like MT1, MT2, and 5-HT1A, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A cAMP assay can quantify this effect and determine if this compound acts as an agonist, antagonist, or inverse agonist.

  • [³⁵S]GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation. Agonist binding promotes the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

  • Phosphoinositide (PI) Hydrolysis Assays: For Gq-coupled receptors like 5-HT2A, agonist binding activates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol phosphates (IPs). Measuring the accumulation of IPs can determine the functional activity at these receptors.

Signaling_Pathways cluster_MT_5HT1A MT1 / MT2 / 5-HT1A (Gi-coupled) cluster_5HT2A 5-HT2A (Gq-coupled) Ligand_Gi Ligand Binding Gi Gi Protein Activation Ligand_Gi->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease [cAMP] ↓ AC_inhibition->cAMP_decrease Ligand_Gq Ligand Binding Gq Gq Protein Activation Ligand_Gq->Gq PLC_activation Phospholipase C Activation Gq->PLC_activation IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG

Sources

A Comparative Guide to Identifying Synthesis Impurities of 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant compounds, the assurance of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the identification and characterization of impurities arising during the synthesis of 1-Acetyl-5-methoxyindole, a key intermediate in the production of various pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape and the Genesis of Impurities

The acetylation of 5-methoxyindole is the most direct route to this compound. While seemingly straightforward, this reaction can give rise to a spectrum of impurities, contingent on the choice of acetylating agent, solvent, and reaction conditions. Understanding these pathways is crucial for anticipating and identifying potential contaminants.

A common method involves the reaction of 5-methoxyindole with acetic anhydride.[1] Potential impurities from this process include:

  • Unreacted Starting Material: Residual 5-methoxyindole.

  • Di-acetylated Products: Acetylation at other positions on the indole ring.[1]

  • Degradation Products: Resulting from harsh reaction conditions or instability of the product.[2]

  • Reagent-Related Impurities: Contaminants from the acetylating agent or solvent.

Caption: Synthetic pathway to this compound and potential impurity classes.

Orthogonal Analytical Approaches for Robust Impurity Profiling

No single analytical technique can provide a complete picture of a sample's purity. A multi-faceted, or orthogonal, approach is essential for the comprehensive identification and quantification of impurities. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[2][3] A well-developed HPLC method can separate the main component from a multitude of impurities.

Why it's chosen: HPLC excels at separating non-volatile and thermally labile compounds, which is often the case for indole derivatives and their byproducts. UV detection provides a sensitive and linear response for aromatic compounds like our target molecule and its impurities.

Experimental Protocol: A Self-Validating HPLC-UV Method

This protocol is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[2] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light.[4][5][6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A gradient elution is often necessary to resolve early- and late-eluting impurities. A typical gradient might involve:

    • Solvent A: 0.1% Phosphoric acid in water.[2]

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength that provides a good response for both the API and potential impurities (e.g., 234 nm).[2]

  • Temperature: 35 °C.[2]

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat.[4]

    • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat.[4]

    • Oxidation: Treat the sample with 3% hydrogen peroxide.[7]

    • Thermal Stress: Expose the solid sample to elevated temperatures.

    • Photolytic Stress: Expose the sample to UV and visible light.

Data Interpretation: The appearance of new peaks in the chromatograms of stressed samples, which are well-resolved from the main peak, indicates that the method is stability-indicating. The peak areas can be used for quantification, and the retention times serve as identifiers for known impurities.

Caption: Workflow for HPLC-based impurity profiling.

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.[8] It provides both chromatographic separation and mass spectral data, which can be used for structural elucidation.

Why it's chosen: GC-MS is particularly useful for identifying low-molecular-weight impurities that may be present in starting materials or formed during the synthesis, such as residual solvents or byproducts of the acetylating agent.

Experimental Protocol: GC-MS for Volatile Impurities

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. For example, start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C).

  • Injection: Splitless or split injection, depending on the expected concentration of impurities.

  • MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer scans a wide mass range (e.g., m/z 40-400).

Data Interpretation: The retention time of a peak in the total ion chromatogram (TIC) provides a preliminary identification. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST) for a more definitive identification. The fragmentation pattern in the mass spectrum provides valuable structural information.

NMR spectroscopy is an unparalleled tool for the structural elucidation of unknown compounds.[9] Both 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying impurities.

Why it's chosen: NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous identification of impurities, even those that are isomeric with the main component.

Experimental Protocol: 1H and 13C NMR

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl3 or DMSO-d6).[10]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[10]

  • Experiments:

    • 1H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • 13C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and definitively assign the structure of impurities.

Data Interpretation: The chemical shifts, coupling constants, and integration of peaks in the 1H NMR spectrum are used to deduce the structure of a compound.[11] The presence of unexpected peaks indicates the presence of impurities. The structure of these impurities can often be determined by a detailed analysis of the 1D and 2D NMR data.

Comparative Summary of Analytical Techniques
FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Nuclear spin transitions in a magnetic field.
Primary Use Quantification and separation of non-volatile compounds.Identification and quantification of volatile and semi-volatile compounds.Structural elucidation of all types of compounds.
Strengths High resolution, quantitative accuracy, robust, stability-indicating.[2][3]High sensitivity, provides structural information (mass spectrum), excellent for volatile impurities.[8]Unambiguous structural information, can identify isomers.[9]
Limitations Limited structural information from UV detection alone.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS, requires higher sample concentrations.
Best For Routine quality control, purity assessment, and stability studies.Identifying residual solvents and low molecular weight byproducts.Characterizing unknown impurities and confirming the structure of the main component.
Conclusion: An Integrated Approach for Unwavering Confidence

The reliable identification of impurities in the synthesis of this compound necessitates a strategic and orthogonal analytical approach. While HPLC-UV serves as the foundation for routine purity assessment and stability testing, its combination with GC-MS for volatile impurity analysis and NMR spectroscopy for definitive structural elucidation provides a comprehensive and self-validating system. By understanding the synthetic process and employing these powerful analytical tools in a complementary fashion, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products.

References

  • CN110642770B - Preparation method of 5-methoxyindole - Google P
  • Synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. (URL: )
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (URL: [Link])

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (URL: [Link])

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. (URL: [Link])

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

  • Q 3 B (R2) Impurities in New Drug Products - EMA. (URL: [Link])

  • HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid - ResearchGate. (URL: [Link])

  • GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids - PubMed. (URL: [Link])

  • Identification of Pharmaceutical Impurities. (URL: [Link])

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: [Link])

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (URL: [Link])

  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - ResearchGate. (URL: [Link])

  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. (URL: [Link])

  • Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - Semantic Scholar. (URL: [Link])

  • Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. (URL: [Link])

  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - NIH. (URL: [Link])

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals | LCGC International - Chromatography Online. (URL: [Link])

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (URL: [Link])

  • (PDF) Regulatory aspects of Impurity profiling - ResearchGate. (URL: [Link])

  • GC-MS Determination of Bioactive Constituents of the Methanolic Fractions of Cnidoscolus aconitifolius | Journal of Pharmaceutical Research International. (URL: [Link])

  • NMR Metabolite Profiling for the Characterization of Vessalico Garlic Ecotype and Bioactivity against Xanthomonas campestris pv. campestris - MDPI. (URL: [Link])

  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. (URL: [Link])

  • Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. (URL: [Link])

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (URL: [Link])

  • Supplementary Information. (URL: [Link])

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry. (URL: [Link])

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Safety Operating Guide

1-Acetyl-5-methoxyindole: Comprehensive Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-5-methoxyindole (CAS 16282-16-9) is a melatonin precursor and indole derivative used primarily in pharmaceutical research and organic synthesis. While not classified as an acute P-listed toxin (like cyanides), it is a chemical irritant and a regulated organic solid. Improper disposal via sink drains or trash is a violation of federal (RCRA) and local environmental regulations.

This guide provides a self-validating workflow for the segregation, labeling, and disposal of this compound, ensuring compliance with EPA standards and protecting laboratory personnel.

Critical "Do's and Don'ts"
ActionProtocolReason (Causality)
DO Segregate as Solid Organic Waste .Prevents cross-reaction with oxidizers or acids.
DO Use a dedicated, screw-top container.Prevents aerosolization of dust (respiratory irritant).
DON'T Dispose of down the sink/drain.Hydrophobic nature causes plumbing accumulation; toxic to aquatic life.
DON'T Mix with strong oxidizers.[1]Indole rings are electron-rich and can react exothermically.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the material's identity and state. This "Pre-Disposal Assessment" ensures you are applying the correct protocol.

PropertyDataOperational Implication
Chemical Name This compoundUse full name on labels (No abbreviations).
CAS Number 16282-16-9Unique identifier for waste manifests.
Physical State Solid (Powder/Crystal)Requires "Solid Waste" stream; dust control needed.
Solubility Low in water; Soluble in DMSO/EthanolDo not flush. It will precipitate and clog traps.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)PPE (Gloves, Goggles, N95/Fume Hood) is mandatory.
Reactivity Sensitive to strong oxidizing agentsKeep away from nitric acid, perchlorates, or peroxides.

Senior Scientist Insight: Treat all indole intermediates as potentially bioactive. Although the SDS may only list "irritant," the structural similarity to melatonin suggests potential biological activity. Always err on the side of higher containment.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Containerization

Objective: Isolate the chemical to prevent environmental release and cross-contamination.

  • Select the Container:

    • Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why? Wide mouths reduce spillage during transfer; HDPE is chemically resistant to organic solids.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture potential dust.

    • If the reagent is old or degraded, do not attempt to purify it before disposal. Dispose of it "as is."

  • Solvent Contamination Check:

    • If the solid is dissolved in a solvent (e.g., DMSO), it must be moved to the Liquid Organic Waste stream.

    • Self-Validation: Is the waste flowable? Yes = Liquid Stream. No = Solid Stream.

Phase 2: Labeling (RCRA Compliance)

Objective: Ensure the waste handler knows exactly what they are picking up.

  • Standard Labeling Requirements:

    • Full Chemical Name: "this compound" (Not "AMI" or "Melatonin Int").

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

    • Constituents: If mixed with silica gel or filter paper, list "this compound (approx. X%)" and "Silica Gel."

Phase 3: Storage & Pickup
  • Satellite Accumulation Area (SAA):

    • Store the container in your lab's designated SAA.[5][6]

    • Ensure the cap is tightly closed when not actively adding waste (EPA Requirement).

  • Secondary Containment:

    • Place the waste jar inside a plastic bin or tray to capture potential breakage leaks.

  • Request Pickup:

    • Contact your EHS (Environmental Health & Safety) department.

    • Disposal Method: High-temperature incineration is the standard industry method for organic intermediates to ensure complete destruction of the indole ring.

Operational Workflows (Visualized)

Diagram 1: Disposal Decision Logic

This logic gate ensures the material ends up in the correct physical waste stream.

DisposalLogic Start Start: this compound Waste StateCheck Is it Solid or Liquid? Start->StateCheck Liquid Liquid Solution (e.g., dissolved in DMSO) StateCheck->Liquid Liquid Solid Solid Powder / Crystals StateCheck->Solid Solid LiquidBin Liquid Organic Waste Carboy (Halogenated or Non-Halogenated) Liquid->LiquidBin Final EHS Pickup & Incineration LiquidBin->Final Contaminated Is it pure or mixed with debris? Solid->Contaminated PureSolid Pure Solid Waste Container (Wide-mouth Jar) Contaminated->PureSolid Pure Chemical Debris Solid Debris Container (Gloves, Weigh Boats, Silica) Contaminated->Debris Contaminated Items PureSolid->Final Debris->Final

Caption: Decision tree for categorizing this compound waste based on physical state and purity.

Diagram 2: Safety & Segregation Workflow

The causal relationship between segregation and safety.

SegregationWorkflow Source This compound Reaction RISK: Exothermic Reaction & Toxic Fumes Source->Reaction DO NOT MIX Compatible Compatible Waste: Other Organic Solids Source->Compatible Segregate With Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Oxidizers->Reaction SafeStorage Safe Storage (Satellite Accumulation) Compatible->SafeStorage

Caption: Segregation logic highlighting the critical separation from oxidizers to prevent reactivity hazards.

Emergency Procedures (Spill Response)

Even with perfect protocols, accidents happen. This self-validating response plan minimizes risk.

  • Assess: Is the spill > 50g or outside the fume hood?

    • Yes: Evacuate area, alert EHS.

    • No: Proceed to clean up.

  • PPE Up: Double nitrile gloves, safety goggles, and lab coat.

  • Contain:

    • Dry Spill: Do not sweep aggressively (creates dust). Use a wet paper towel or specialized chemical spill pad to dampen and wipe up the powder.

    • Wet Spill: Cover with absorbent material (vermiculite or spill pads).

  • Dispose: Place all cleanup materials (gloves, paper towels, scoop) into the Solid Hazardous Waste container. Do not throw in regular trash.

  • Decontaminate: Wipe the surface with a mild detergent and water.

Regulatory Context & Compliance

This protocol adheres to the following regulatory frameworks:

  • RCRA (USA): this compound is not a P-listed or U-listed waste, but it falls under the "characteristic" waste guidelines if it exhibits toxicity or is mixed with ignitable solvents. It must be managed as Hazardous Chemical Waste [1].

  • OSHA HazCom: Requires proper labeling of all secondary containers with identity and hazards [2].

  • Local EHS: Most universities and pharmaceutical companies strictly prohibit the drain disposal of water-insoluble organics [3].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link]

  • National Institutes of Health (NIH) PubChem. 5-Methoxyindole Compound Summary (Structural Analog Safety Data). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Acetyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the nuanced fields of neuroscience and drug development, 1-Acetyl-5-methoxyindole is a compound of significant interest, closely related to the neurohormone melatonin (N-Acetyl-5-methoxytryptamine).[1][2] Handling this and similar indole-based compounds requires a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

Disclaimer: Specific safety data for this compound is limited. Therefore, the following recommendations are grounded in the established hazard profiles of the parent compound, 5-methoxyindole, and the closely related N-Acetyl-5-methoxytryptamine (Melatonin). This conservative approach, treating the compound with the care required for hazardous materials, is a cornerstone of laboratory safety.[3]

Hazard Identification: Understanding the Risk

A thorough risk assessment is the foundation of any safe laboratory practice.[4] Before handling this compound, it is critical to understand its potential hazards, which are inferred from structurally similar compounds. The primary risks are associated with its form as a solid powder.[5][6]

The parent compound, 5-methoxyindole, is classified with the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[5][7]

  • Serious Eye Irritation: Poses a risk of serious irritation if it comes into contact with the eyes.[5][7]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[7]

The main routes of occupational exposure are inhalation of the powder and accidental contact with the skin or eyes.[5][6]

Hazard Classification (Inferred from 5-Methoxyindole) GHS Pictogram Signal Word Hazard Statements
Skin Irritation (Category 2)

Warning H315: Causes skin irritation.[7]
Eye Irritation (Category 2A)

Warning H319: Causes serious eye irritation.[7]
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritation.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

While engineering controls like fume hoods are the primary method for exposure mitigation, PPE is the critical final barrier between the researcher and the chemical.[8] The selection of appropriate PPE must be tailored to the specific task being performed.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Nitrile GlovesSafety GlassesLab CoatNot generally required
Weighing & Aliquoting (Solid) Double Nitrile GlovesChemical Safety GogglesLab Coat or Disposable GownRequired: N95 Dust Mask (if outside a certified fume hood).[7]
Solution Preparation & Handling Nitrile GlovesChemical Safety GogglesLab CoatNot required if performed in a fume hood.
Waste Disposal Nitrile GlovesChemical Safety GogglesLab CoatNot generally required
Causality Behind PPE Choices:
  • Hand Protection: Double-gloving with powder-free nitrile gloves is recommended when handling the solid powder. This provides a backup barrier in case the outer glove is compromised and prevents skin irritation.[5] Always wash hands thoroughly after removing gloves.[9]

  • Eye Protection: Chemical safety goggles are mandatory as they provide a full seal around the eyes, offering superior protection from airborne dust particles compared to standard safety glasses.[6][10]

  • Body Protection: A standard lab coat is sufficient for handling solutions.[6] When weighing larger quantities of the solid, a disposable gown can prevent contamination of personal clothing.

  • Respiratory Protection: Because this compound is a fine powder, the risk of aerosolization is high during weighing.[11] An N95-rated dust mask or respirator is essential to prevent inhalation and subsequent respiratory irritation when these operations cannot be performed within a fume hood or ventilated enclosure.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes exposure and prevents contamination. The following protocol outlines the safe preparation of a stock solution.

Step 1: Preparation
  • Review the SDS: Always consult the most recent Safety Data Sheet (SDS) for the compound and any solvents you will be using.

  • Designate a Work Area: Prepare a well-ventilated work area, preferably a certified chemical fume hood.[8] Ensure an eyewash station and safety shower are accessible.[5]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the designated area to minimize movement.

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

Step 2: Weighing and Dissolution
  • Tare the Balance: If working in a fume hood, use a balance with a draft shield. Tare the weigh boat.

  • Dispense Solid: Carefully dispense the required amount of this compound powder, avoiding any actions that could create dust. Do not tap or shake the container unnecessarily.

  • Record Weight & Close Primary Container: Once the desired weight is achieved, securely close the primary container.

  • Dissolve: Add the solid to your chosen solvent in a suitable vessel. Swirl gently or use a magnetic stirrer to dissolve.

Step 3: Cleanup and Doffing PPE
  • Clean Work Area: Wipe down the balance and surrounding surfaces with a damp cloth or towel to collect any stray dust particles.

  • Dispose of Waste: All contaminated disposables (weigh boats, gloves, wipes) must be placed in a sealed container labeled as "Hazardous Waste".[11]

  • Doff PPE: Remove PPE in the correct order (outer gloves, gown, goggles, inner gloves, mask) to prevent self-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[9]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep1 Review SDS Prep2 Prepare Fume Hood Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Hand1 Weigh Solid Compound Prep3->Hand1 Hand2 Dissolve in Solvent Hand1->Hand2 Hand3 Seal Primary Container Clean1 Clean Work Surface Hand2->Clean1 Clean2 Dispose of Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4

Caption: Workflow for Safe Handling of this compound.

Disposal and Emergency Procedures

Waste Disposal

All waste streams containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items like gloves, weigh paper, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[11]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and a full list of their contents.

Emergency Response

Spill Response: In the event of a small powder spill, remain calm and execute the following steps:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Assess: Evaluate the spill size and ensure you have the correct PPE to manage it.

  • Contain & Clean: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe the area from the outside in, placing used towels in a sealed bag for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

G Spill Spill Occurs Alert Alert Area Personnel Spill->Alert PPE Don Emergency PPE (Gloves, Goggles, N95) Alert->PPE Cover Gently Cover with Damp Paper Towel PPE->Cover Wipe Wipe from Outside-In Cover->Wipe Dispose Place Waste in Sealed Hazardous Bag Wipe->Dispose Decon Decontaminate Area Dispose->Decon

Caption: Small Powder Spill Response Protocol.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

By integrating these safety protocols into your daily laboratory operations, you can confidently work with this compound while upholding the highest standards of personal and environmental safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]

  • ORS. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.